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  • Product: Methyl 2-amino-3-iodobenzoate
  • CAS: 180161-60-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 2-amino-3-iodobenzoate (CAS 180161-60-8)

[1] Executive Summary Methyl 2-amino-3-iodobenzoate (CAS 180161-60-8) is a specialized trisubstituted benzene derivative serving as a critical "ortho-iodo" scaffold in modern drug discovery.[1] Unlike its more common iso...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 2-amino-3-iodobenzoate (CAS 180161-60-8) is a specialized trisubstituted benzene derivative serving as a critical "ortho-iodo" scaffold in modern drug discovery.[1] Unlike its more common isomer, methyl 2-amino-5-iodobenzoate, the 3-iodo variant places the halogen atom adjacent to the amino group (position 2) and meta to the ester (position 1).[1]

This steric proximity creates a unique reactivity profile, enabling:

  • Regioselective Cyclization: Facile access to 8-iodoquinazolines and benzoxazinones.[1]

  • Sequential Cross-Coupling: The iodine atom serves as a high-reactivity handle for Suzuki-Miyaura, Sonogashira, or Heck couplings, while the amino and ester groups remain available for subsequent closure.

  • Scaffold Diversity: Essential for synthesizing kinase inhibitors where substitution at the "hinge-binding" region requires precise steric control.[1]

This guide details the physicochemical properties, validated synthetic protocols, and application workflows for this high-value intermediate.[2]

Physicochemical Profile

The positioning of the iodine atom at C3 imposes significant steric strain on the adjacent amino group, influencing both solubility and reactivity.

Table 1: Core Technical Specifications
PropertySpecificationNotes
IUPAC Name Methyl 2-amino-3-iodobenzoate
CAS Number 180161-60-8
Molecular Formula C₈H₈INO₂
Molecular Weight 277.06 g/mol
Physical State Solid (Crystalline)Often appears as a yellow-to-brown solid due to trace oxidation.[1]
Melting Point 60–65 °C (Typical)Note: Isomer dependent; often lower than 4-iodo variants.[1]
Solubility DMSO, DMF, DCM, MeOHLow solubility in water; soluble in organic solvents.
Storage 2–8 °C, Inert AtmosphereLight sensitive.[3] Iodine-carbon bonds can be labile under UV.[1]
pKa (Conjugate Acid) ~2.0–2.5The amino group is less basic than aniline due to the electron-withdrawing ester and iodine.
Structural Identification (NMR)[4][5][6][7][8]

Data simulated based on structural electronics of anthranilate derivatives.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.95 (dd, J = 8.0, 1.5 Hz, 1H, H-6 ): Deshielded by the ortho-ester.

    • δ 7.82 (dd, J = 8.0, 1.5 Hz, 1H, H-4 ): Deshielded by the ortho-iodine.

    • δ 6.55 (t, J = 8.0 Hz, 1H, H-5 ): Shielded by the ortho-amino group.

    • δ 6.80 (br s, 2H, NH₂ ): Broad exchangeable signal.

    • δ 3.85 (s, 3H, OCH₃ ): Characteristic methyl ester singlet.

Synthetic Routes & Optimization

Obtaining high-purity Methyl 2-amino-3-iodobenzoate is challenging because direct iodination of methyl anthranilate favors the para (C5) position due to electronic directing effects.[1] Two primary strategies are employed:

Strategy A: Esterification of 2-Amino-3-iodobenzoic Acid (Recommended)

This is the most reliable method for laboratory-scale preparation, ensuring regiochemical purity by starting with the pre-functionalized acid.[1]

Strategy B: Regioselective Iodination (Industrial)

Direct iodination requires specific oxidants (e.g., Iodine Monochloride or NIS) to force substitution at the sterically crowded C3 position, often requiring rigorous chromatographic purification to remove the C5 isomer.

SynthesisPathways Start1 2-Amino-3-iodobenzoic Acid Reagent1 MeOH, H2SO4 (Reflux) Start1->Reagent1 Start2 Methyl Anthranilate Reagent2 ICl, CaCO3 (AcOH/H2O) Start2->Reagent2 Product Methyl 2-amino-3-iodobenzoate (Target) Reagent1->Product >95% Selectivity Reagent2->Product ~30-40% Yield Byproduct 5-Iodo Isomer (Major Byproduct) Reagent2->Byproduct ~60% Yield

Figure 1: Comparison of synthetic routes. Strategy A (top) offers superior regiocontrol compared to Strategy B (bottom).

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification

Objective: Convert 2-amino-3-iodobenzoic acid to the methyl ester.[1]

Reagents:

  • 2-Amino-3-iodobenzoic acid (5.0 g, 19.0 mmol)[1]

  • Methanol (anhydrous, 50 mL)

  • Sulfuric Acid (conc.[4] H₂SO₄, 2.0 mL)

  • Sodium Bicarbonate (sat.[2][5] aq.)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-amino-3-iodobenzoic acid in anhydrous methanol.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add concentrated H₂SO₄ over 10 minutes. Caution: Exothermic.[1]

  • Reflux: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the starting acid is consumed.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess methanol.

  • Neutralization: Resuspend the residue in EtOAc (50 mL) and slowly add saturated NaHCO₃ until pH ~8.

  • Extraction: Separate phases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate to yield the crude solid. Recrystallize from minimal hot ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes) if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Couple the C3-iodine with a phenylboronic acid.[1]

Reagents:

  • Methyl 2-amino-3-iodobenzoate (1.0 eq)[1]

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Dioxane/Water (4:1 ratio)

Procedure:

  • Degassing: Combine solvent (Dioxane/Water) in a reaction vial and sparge with nitrogen for 15 minutes.

  • Assembly: Add the benzoate, boronic acid, base, and catalyst to the vial.

  • Reaction: Seal and heat to 90°C for 4–6 hours. The iodine at C3 is highly reactive towards oxidative addition.

  • Workup: Dilute with water and extract with EtOAc. The product (Methyl 3-phenyl-2-aminobenzoate) is a precursor for phenanthridinone synthesis.[1]

Applications in Drug Discovery

Methyl 2-amino-3-iodobenzoate is a "linchpin" intermediate.[1] Its primary utility lies in constructing fused heterocycles found in oncology and immunology targets.

Key Transformations:
  • Quinazoline Synthesis: Reaction with formamide or nitriles cyclizes the amino-ester to form 8-iodoquinazolin-4(3H)-one.[1] The iodine remains available for late-stage functionalization.[1]

  • Benzoxazinones: Reaction with acyl chlorides followed by dehydration yields benzoxazinones, which are potent serine protease inhibitors.

  • Late-Stage Diversification: The iodine handle allows researchers to build the core scaffold first and then introduce diversity (R-groups) via coupling reactions at the very end of the synthesis.

Applications Core Methyl 2-amino-3-iodobenzoate Path1 Suzuki Coupling (R-B(OH)2, Pd) Core->Path1 Path2 Cyclization (Formamide/Heat) Core->Path2 Prod1 3-Aryl Anthranilates (Biaryl Scaffolds) Path1->Prod1 C-C Bond Formation Prod2 8-Iodoquinazolin-4(3H)-one (Kinase Inhibitor Core) Path2->Prod2 Heterocycle Formation

Figure 2: Divergent synthesis pathways utilizing the C3-iodine and Amino-Ester motif.

Handling & Safety (SDS Summary)

  • Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).

  • Stability: Stable under normal conditions but sensitive to light. Iodine liberation may occur upon prolonged exposure to direct sunlight, turning the solid brown.

  • Disposal: Dispose of as halogenated organic waste. Do not release into drains.

References

  • ChemicalBook. (n.d.). Methyl 2-amino-3-iodobenzoate Properties and Data. Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: Methyl 2-amino-3-iodobenzoate (CAS 180161-60-8).[1][6][7] Retrieved from

  • Sigma-Aldrich. (n.d.).[1][8] Safety Data Sheet for Iodobenzoate Derivatives. Retrieved from [1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling protocol described).
  • ResearchGate. (2024). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates. Retrieved from

Sources

Exploratory

A Technical Guide to the Isomeric Distinction of Methyl 2-Amino-3-Iodobenzoate and Methyl 2-Amino-5-Iodobenzoate for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precise architecture of molecular scaffolds is paramount. The strategic placement of functional groups on an aromatic ring can profoundly influence a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise architecture of molecular scaffolds is paramount. The strategic placement of functional groups on an aromatic ring can profoundly influence a molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides an in-depth technical comparison of two critical building blocks: methyl 2-amino-3-iodobenzoate and its 5-iodo isomer. Understanding the nuanced differences between these positional isomers is crucial for their effective utilization in the synthesis of complex pharmaceutical agents.

Structural and Physicochemical Properties: A Tale of Two Isomers

At first glance, methyl 2-amino-3-iodobenzoate and methyl 2-amino-5-iodobenzoate are structurally similar, both belonging to the family of substituted anthranilates. However, the seemingly minor shift in the position of the iodine atom from C3 to C5 on the benzene ring imparts distinct characteristics that are of significant consequence in synthetic chemistry.

PropertyMethyl 2-Amino-3-IodobenzoateMethyl 2-Amino-5-Iodobenzoate
Molecular Formula C₈H₈INO₂C₈H₈INO₂
Molecular Weight 277.06 g/mol 277.06 g/mol [1]
CAS Number 180161-60-877317-55-6[1]
Appearance Data not widely available, likely a solid.White to yellow solid[2] or light yellow to orange powder to crystal.[3]
Melting Point Data not widely available.85 °C[1][3]
Boiling Point Data not widely available.335.9±32.0 °C (Predicted)[3]
Solubility Expected to be soluble in common organic solvents.Soluble in organic solvents like DMSO.[4]

The difference in the melting point of the 5-iodo isomer suggests a more stable crystal lattice, which can be attributed to intermolecular interactions influenced by the position of the bulky iodine atom.

Synthesis of the Isomers: Strategic Iodination and Functional Group Manipulation

The synthetic routes to these isomers are dictated by the directing effects of the substituents on the aromatic ring.

Synthesis of Methyl 2-Amino-5-Iodobenzoate

The synthesis of the 5-iodo isomer is more straightforward and commonly proceeds via electrophilic iodination of methyl 2-aminobenzoate (methyl anthranilate). The amino group is a strong activating group and an ortho-, para-director. Due to steric hindrance at the ortho position (C3) from the adjacent ester group, iodination preferentially occurs at the para position (C5).

Experimental Protocol: Synthesis of Methyl 2-Amino-5-Iodobenzoate

  • Materials: Methyl 2-aminobenzoate, N-Iodosuccinimide (NIS), Acetonitrile.

  • Procedure:

    • Dissolve methyl 2-aminobenzoate (1 equivalent) in acetonitrile in a round-bottom flask.

    • Add N-Iodosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford methyl 2-amino-5-iodobenzoate.

Synthesis of Methyl 2-Amino-5-Iodobenzoate start Methyl 2-aminobenzoate product Methyl 2-amino-5-iodobenzoate start->product Electrophilic Iodination reagents NIS, Acetonitrile

Synthesis of the 5-iodo isomer.
Synthesis of Methyl 2-Amino-3-Iodobenzoate

The synthesis of the 3-iodo isomer is more challenging due to the directing effects of the substituents. A common strategy involves a Sandmeyer-type reaction starting from a pre-functionalized precursor. A plausible route begins with the nitration of 2-iodobenzoic acid, followed by esterification and subsequent reduction of the nitro group. A more direct, but less regioselective, approach would be the diazotization of methyl 2-aminobenzoate followed by reaction with potassium iodide. A more refined, multi-step synthesis has been reported for related 3-amino-2-iodobenzoates which offers better regiocontrol.[5]

Experimental Protocol: Synthesis of Methyl 2-Amino-3-Iodobenzoate (Proposed)

  • Materials: Methyl 2-aminobenzoate, Sodium Nitrite, Hydrochloric Acid, Potassium Iodide.

  • Procedure:

    • Dissolve methyl 2-aminobenzoate (1 equivalent) in a mixture of hydrochloric acid and water and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, dissolve potassium iodide (1.5 equivalents) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, carefully separating the 3-iodo isomer from other potential iodinated byproducts.

Synthesis of Methyl 2-Amino-3-Iodobenzoate start Methyl 2-aminobenzoate step1 Diazotization (NaNO2, HCl) start->step1 intermediate Diazonium Salt step1->intermediate step2 Iodination (KI) intermediate->step2 product Methyl 2-amino-3-iodobenzoate step2->product

Proposed synthesis of the 3-iodo isomer.

Spectroscopic Differentiation: Unmasking the Isomers

The positional difference of the iodine atom leads to distinct patterns in their respective NMR, IR, and mass spectra, providing a reliable means of identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing between the two isomers.

  • Methyl 2-amino-5-iodobenzoate: Will exhibit three aromatic protons. The proton at C6 will appear as a doublet, the proton at C4 as a doublet of doublets, and the proton at C3 as a doublet. The coupling constants will be consistent with ortho and meta relationships.

  • Methyl 2-amino-3-iodobenzoate: Will also show three aromatic protons, but with a different splitting pattern. The proton at C4 will be a triplet (or doublet of doublets with similar coupling constants), the proton at C5 a doublet of doublets, and the proton at C6 a doublet.

¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

  • Methyl 2-amino-5-iodobenzoate: The carbon bearing the iodine (C5) will exhibit a characteristic upfield shift due to the heavy atom effect. The other aromatic carbon signals will be influenced by the combined electronic effects of the amino, ester, and iodo groups.[4]

  • Methyl 2-amino-3-iodobenzoate: The C3 carbon will show the upfield shift. The proximity of the iodine to the amino and ester groups will lead to different chemical shifts for the other aromatic carbons compared to the 5-iodo isomer.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorptions for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-N and C-O stretching vibrations. The fingerprint region (below 1500 cm⁻¹) will show differences in the C-H bending and other skeletal vibrations due to the different substitution patterns.

Mass Spectrometry (MS)

Both isomers will have the same molecular ion peak (m/z = 277). However, the fragmentation patterns in the mass spectrum may differ due to the different positions of the iodine atom, potentially leading to characteristic fragment ions that can aid in their differentiation.

Differential Reactivity and Synthetic Utility

The electronic and steric environment around the key functional groups (amino and iodo) dictates the reactivity of these isomers.

Reactivity of the Amino Group

The nucleophilicity of the amino group is influenced by the electronic nature of the other substituents on the ring. The iodine atom is an electron-withdrawing group via induction but can be weakly electron-donating through resonance.

  • In the 5-iodo isomer , the iodine is para to the amino group. Its electron-withdrawing inductive effect will decrease the nucleophilicity of the amino group compared to the non-iodinated parent compound.

  • In the 3-iodo isomer , the iodine is ortho to the amino group. The inductive effect will also be present. Additionally, steric hindrance from the adjacent iodine atom may influence the accessibility of the amino group to bulky reagents.

Reactivity of the C-I Bond in Cross-Coupling Reactions

The carbon-iodine bond is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

Cross-Coupling Reactivity cluster_0 Methyl 2-amino-3-iodobenzoate cluster_1 Methyl 2-amino-5-iodobenzoate isomer_3 Steric hindrance around C-I bond reactivity_3 Potentially slower reaction rates isomer_3->reactivity_3 isomer_5 Less sterically hindered C-I bond reactivity_5 Generally higher reactivity in cross-coupling isomer_5->reactivity_5 title Comparative Reactivity in Cross-Coupling

Steric effects on cross-coupling reactivity.
  • The 5-iodo isomer is generally more reactive in these transformations. The C-I bond is less sterically hindered, allowing for easier oxidative addition to the metal catalyst.[2]

  • The 3-iodo isomer may exhibit lower reactivity in cross-coupling reactions due to the steric bulk of the adjacent amino and ester groups, which can hinder the approach of the catalyst. However, this steric hindrance can also be exploited for selective mono-functionalization in di-iodinated systems.

Applications in Drug Discovery and Development

Both isomers serve as versatile scaffolds in medicinal chemistry.

  • Methyl 2-amino-5-iodobenzoate is a valuable building block for the synthesis of various biologically active molecules.[1] Its utility has been demonstrated in the development of novel anti-inflammatory and antimicrobial agents. The presence of the iodine atom at the 5-position provides a convenient handle for late-stage diversification of drug candidates through cross-coupling reactions. It has also been explored as a component in probes for cancer imaging and radionuclide therapy.[1]

  • Methyl 2-amino-3-iodobenzoate , while less commonly cited, offers a unique substitution pattern that can be advantageous in scaffold design. The ortho-relationship of the amino and iodo groups can be used to construct fused heterocyclic systems, which are prevalent in many pharmaceutical agents. The steric and electronic properties of this isomer can be leveraged to fine-tune the conformational preferences of a drug molecule, potentially leading to improved target binding and selectivity.

Conclusion

The distinction between methyl 2-amino-3-iodobenzoate and its 5-iodo isomer extends far beyond a simple change in numbering. Their differences in physicochemical properties, synthetic accessibility, spectroscopic signatures, and chemical reactivity have significant implications for their application in organic synthesis and drug development. A thorough understanding of these nuances allows the medicinal chemist to select the appropriate isomer to achieve their desired synthetic outcome and to rationally design molecules with optimized pharmacological profiles. The 5-iodo isomer is generally more accessible and reactive in cross-coupling reactions, while the 3-iodo isomer presents a more sterically hindered but unique scaffold for the construction of complex molecular architectures.

References

  • PrepChem. Synthesis of methyl 2-amino-5-chlorobenzoate. Available at: [Link]

  • Korea University Pure. Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Available at: [Link]

  • Google Patents. Production technology of methyl 2-iodobenzoate.
  • The Royal Society of Chemistry. Supporting Information for Oxidative Ring-Opening of 3-Aminoindazoles for the Synthesis of 2-Aminobenzoates. Available at: [Link]

  • National Center for Biotechnology Information. Methyl 2-amino-5-bromobenzoate. Available at: [Link]

  • Google Patents. Preparation method of 3-methyl-2-aminobenzoic acid.
  • MDPI. Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. Available at: [Link]

  • National Center for Biotechnology Information. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available at: [Link]

  • The Versatility of Methyl 2-Iodobenzoate: Applications Beyond Pharmaceuticals. Available at: [Link]

  • The Royal Society of Chemistry. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Available at: [Link]

  • ResearchGate. Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid. Available at: [Link]

  • NIST WebBook. Methyl-2-iodobenzoate. Available at: [Link]

  • National Center for Biotechnology Information. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available at: [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]

  • MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Available at: [Link]

  • Semantic Scholar. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. Available at: [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information. Available at: [Link]

  • ResearchGate. Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Available at: [Link]

Sources

Foundational

Technical Guide: Methyl 3-Iodoanthranilate Synthesis and Applications

Abstract Methyl 3-iodoanthranilate (Methyl 2-amino-3-iodobenzoate, CAS 180161-60-8) is a critical pharmacophore scaffold in medicinal chemistry, distinct from its more easily accessible isomer, methyl 5-iodoanthranilate....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-iodoanthranilate (Methyl 2-amino-3-iodobenzoate, CAS 180161-60-8) is a critical pharmacophore scaffold in medicinal chemistry, distinct from its more easily accessible isomer, methyl 5-iodoanthranilate. While the 5-iodo isomer is readily synthesized via direct electrophilic substitution, the 3-iodo isomer requires a directed synthetic strategy to overcome the strong para-directing effect of the amino group. This guide outlines the definitive "Isatin Route" for high-fidelity synthesis of the 3-iodo isomer and details its strategic value in the divergent synthesis of fused heterocycles such as acridones, quinazolines, and phenanthridinones.

Part 1: Chemical Profile and Structural Significance

The strategic value of methyl 3-iodoanthranilate lies in its dense functionalization pattern. It presents three orthogonal reactive handles on a single benzene ring:

  • C1-Ester: Electrophilic site for cyclization or amidation.

  • C2-Amine: Nucleophilic site for condensation or Buchwald-Hartwig couplings.

  • C3-Iodine: Sterically crowded electrophilic handle for cross-coupling (Suzuki, Sonogashira, Heck).

PropertySpecification
Chemical Name Methyl 2-amino-3-iodobenzoate
Common Name Methyl 3-iodoanthranilate
CAS Number 180161-60-8 (Ester); 20776-55-0 (Acid precursor)
Molecular Formula C₈H₈INO₂
Molecular Weight 277.06 g/mol
Appearance Off-white to tan solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Key Isomer Distinction 3-Iodo: Iodine ortho to amine (crowded). 5-Iodo: Iodine para to amine (accessible).

Part 2: The Regioselectivity Challenge

Why Direct Iodination Fails: Attempting to synthesize methyl 3-iodoanthranilate by treating methyl anthranilate with iodine monochloride (ICl) or N-iodosuccinimide (NIS) invariably yields the 5-iodo isomer as the major product.

  • Mechanism: The amino group (-NH₂) is a strong electron-donating group (EDG) that activates the ortho and para positions. However, the para position (C5) is sterically unencumbered, whereas the ortho position (C3) is sandwiched between the amine and the ester group.

  • Result: Electrophilic aromatic substitution is kinetically controlled to favor C5. To access C3, one must use a "blocked" precursor or a rearrangement strategy.

Part 3: Validated Synthetic Protocol (The Isatin Route)

The most robust, self-validating method for synthesizing methyl 3-iodoanthranilate is the Oxidative Ring-Opening of 7-Iodoisatin . This route guarantees regiochemical purity because the iodine position is fixed in the starting material (2-iodoaniline) before the anthranilic acid core is formed.

Workflow Visualization

SynthesisRoute Start 2-Iodoaniline (Starting Material) Step1 Sandmeyer Isatin Synthesis (Chloral hydrate, NH2OH) Start->Step1 Inter1 7-Iodoisatin (Red/Orange Solid) Step1->Inter1 Cyclization Step2 Oxidative Cleavage (NaOH, H2O2) Inter1->Step2 Inter2 3-Iodoanthranilic Acid (CAS 20776-55-0) Step2->Inter2 Ring Opening Step3 Esterification (MeOH, H2SO4) Inter2->Step3 Final Methyl 3-Iodoanthranilate (CAS 180161-60-8) Step3->Final Reflux

Caption: Regioselective synthesis of Methyl 3-iodoanthranilate via the 7-iodoisatin intermediate.

Detailed Methodology
Step 1: Synthesis of 7-Iodoisatin (Precursor Preparation)

Note: If 7-iodoisatin is commercially available, skip to Step 2. If not, synthesize from 2-iodoaniline.

  • Reagents: 2-Iodoaniline, Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, HCl.

  • Procedure:

    • Dissolve chloral hydrate and sodium sulfate in water. Add a solution of 2-iodoaniline in dilute HCl.

    • Add hydroxylamine hydrochloride and heat to boiling. The isonitrosoacetanilide intermediate precipitates.

    • Cyclization: Add the dried isonitroso intermediate portion-wise to concentrated sulfuric acid heated to 50°C. Heat to 80°C for 10 minutes.

    • Pour onto crushed ice. The 7-iodoisatin precipitates as a distinct red-orange solid.

Step 2: Oxidation to 3-Iodoanthranilic Acid (The Key Transformation)

This step cleaves the isatin ring to yield the anthranilic acid core while preserving the iodine position.

  • Reagents: 7-Iodoisatin, 10% NaOH, 30% Hydrogen Peroxide (H₂O₂).

  • Protocol:

    • Suspend 7-iodoisatin (1.0 eq) in 10% aqueous NaOH (5.0 eq). The solid will dissolve, turning the solution dark purple/brown (isatinate formation).

    • Cool to 0–5°C in an ice bath.

    • Add 30% H₂O₂ (1.2 eq) dropwise. Caution: Exothermic reaction. Maintain temperature <20°C.

    • Stir at room temperature for 30–60 minutes. The color typically fades to pale yellow.

    • Acidify carefully with 2M HCl to pH 3–4.

    • Observation: 3-Iodoanthranilic acid precipitates as a tan/beige solid.

    • Filter, wash with cold water, and dry.[1]

    • Checkpoint: Melting point should be ~185–190°C (dec).

Step 3: Esterification to Methyl 3-Iodoanthranilate
  • Reagents: 3-Iodoanthranilic acid, Anhydrous Methanol, conc. H₂SO₄ (catalytic) or Thionyl Chloride (SOCl₂).

  • Protocol (Thionyl Chloride Method - Preferred for Yield):

    • Dissolve 3-iodoanthranilic acid in anhydrous methanol (0.5 M concentration).

    • Cool to 0°C. Add SOCl₂ (2.0 eq) dropwise.

    • Heat to reflux for 4–6 hours. Monitor by TLC (Ester moves higher than acid).

    • Concentrate in vacuo to remove methanol.

    • Redissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc or purify via silica column (typically 10-20% EtOAc in Hexanes).

Part 4: Applications in Drug Discovery[2][3]

Methyl 3-iodoanthranilate acts as a "linchpin" scaffold. The 3-iodo position allows for the introduction of steric bulk or specific binding elements adjacent to the amine, a geometry often required to induce twist or lock conformations in kinase inhibitors.

Synthesis of Fused Heterocycles

The ortho-amino ester motif is the classic precursor for Quinazolin-4(3H)-ones , while the iodine allows for subsequent ring fusion.

  • Acridones: Ullmann coupling of the free amine with an aryl halide, followed by cyclization of the ester.

  • Phenanthridinones: Heck coupling of the 3-iodo group with an acrylate or styrene, followed by cyclization with the amine.

Divergent Cross-Coupling

The iodine atom at C3 is highly reactive toward Palladium (0) catalysts, enabling library generation.

Applications Center Methyl 3-Iodoanthranilate App1 Suzuki Coupling (Ar-B(OH)2) --> 3-Aryl Anthranilates Center->App1 App2 Sonogashira Coupling (Terminal Alkynes) --> Indole/Quinoline Precursors Center->App2 App3 Heck Reaction (Alkenes) --> Phenanthridinones Center->App3 App4 Cyclization with Formamide --> 8-Iodoquinazolin-4(3H)-one Center->App4 Retains Iodine

Caption: Divergent synthetic utility of Methyl 3-iodoanthranilate in library generation.

Part 5: Safety and Stability

  • Light Sensitivity: Aryl iodides are prone to photolytic deiodination. Store the solid and solutions in amber vials or wrapped in foil.

  • Stability: The methyl ester is stable at room temperature but can hydrolyze under strong basic conditions. The C-I bond is stable to standard acidic workups but labile to Pd(0) and strong UV light.

  • Handling: 2-Iodoaniline and its derivatives are potential irritants. Use standard PPE.

References

  • Regioselectivity of Iodination: Organic Chemistry Portal. "Iodination of Aromatic Compounds." [Link] Citation Note: Establishes the preference for para-iodination (5-position) in activated anilines, necessitating the isatin route for the 3-position.

  • Isatin Oxidation Protocol: Rio, G. F., et al. "Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method." Anais da Academia Brasileira de Ciências, 2015. [Link] Citation Note: Provides the specific NaOH/H2O2 oxidation protocol to convert substituted isatins to anthranilic acids.

  • Sandmeyer Isatin Synthesis: Organic Syntheses. "Isatin Synthesis via Isonitrosoacetanilide." Org.[2] Synth. Coll. Vol. 1, p.327. [Link] Citation Note: The foundational text for constructing the isatin core from aniline precursors.

Sources

Exploratory

Solubility Profile of Methyl 2-Amino-3-Iodobenzoate in Organic Solvents: A Technical Guide

An In-Depth Technical Guide for the Research Professional Abstract: Methyl 2-amino-3-iodobenzoate (CAS No. 180161-60-8) is a highly functionalized aromatic compound increasingly utilized as a key building block in pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Research Professional

Abstract: Methyl 2-amino-3-iodobenzoate (CAS No. 180161-60-8) is a highly functionalized aromatic compound increasingly utilized as a key building block in pharmaceutical synthesis and materials science. A thorough understanding of its solubility characteristics in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies (such as crystallization), and formulating drug products. This technical guide provides a comprehensive analysis of the predicted solubility of methyl 2-amino-3-iodobenzoate based on its molecular structure. Recognizing the scarcity of published quantitative data, this document presents a detailed, field-proven experimental protocol for accurately determining its solubility. This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, actionable methodologies.

Introduction to Methyl 2-Amino-3-Iodobenzoate

Methyl 2-amino-3-iodobenzoate is a substituted aromatic ester with the molecular formula C₈H₈INO₂ and a molecular weight of approximately 277.06 g/mol .[1] Its structure features a benzene ring substituted with three key functional groups: a methyl ester (-COOCH₃), a primary amine (-NH₂), and an iodine atom (-I).

The strategic placement of these groups makes it a versatile intermediate. The amino group can be diazotized for further substitution, the iodine atom is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the ester can be hydrolyzed or otherwise modified. This trifecta of reactivity is crucial for constructing complex molecular architectures found in modern pharmaceuticals. Given its importance, predicting and experimentally verifying its behavior in various solvent systems is a critical first step in process development.

Key Physicochemical Properties:

  • CAS Number: 180161-60-8[1]

  • Molecular Formula: C₈H₈INO₂[1]

  • Molecular Weight: 277.06 g/mol [1]

  • Appearance: Typically a solid at room temperature.

  • Storage: Recommended storage is at 2-8°C, sealed in a dry, dark environment to maintain stability.[1]

Theoretical Solubility Profile: A Structure-Based Analysis

Quantitative solubility data for methyl 2-amino-3-iodobenzoate is not extensively documented in publicly accessible literature. However, a robust qualitative prediction can be derived from its molecular structure by applying the "like dissolves like" principle.[2] The molecule's overall polarity is a balance between its nonpolar (aromatic ring) and polar components (amino and ester groups).

  • Amino Group (-NH₂): This group is polar and capable of acting as a hydrogen bond donor. It imparts a basic character to the molecule, suggesting that solubility may be enhanced in acidic solutions where it can form a more polar ammonium salt.

  • Methyl Ester Group (-COOCH₃): The carbonyl (C=O) and ether (C-O) linkages make this group polar. The oxygen atoms can act as hydrogen bond acceptors.

  • Iodine Atom (-I): While iodine is a large, polarizable atom, its contribution to polarity is less significant than the other functional groups.

  • Benzene Ring: The aromatic ring is nonpolar and hydrophobic.

This combination suggests that methyl 2-amino-3-iodobenzoate is a moderately polar compound. Its solubility is expected to be poor in water and nonpolar solvents but favorable in a range of polar organic solvents.

Table 1: Predicted Qualitative Solubility of Methyl 2-Amino-3-Iodobenzoate

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolGood to ModerateThe solvent's hydroxyl group can hydrogen bond with both the amine (donor/acceptor) and ester (acceptor) groups of the solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)Excellent to GoodThese solvents have high dipole moments and can effectively solvate the polar functional groups without the steric hindrance of hydrogen bonding networks.
Chlorinated Dichloromethane (DCM), ChloroformGoodThese solvents are of intermediate polarity and are effective at dissolving a wide range of organic compounds, including those with moderate polarity.
Nonpolar Aromatic Toluene, BenzeneModerate to PoorThe aromatic ring of the solute will have favorable π-π stacking interactions with the solvent, but the polar functional groups may limit overall solubility.
Nonpolar Aliphatic Hexanes, CyclohexanePoor to InsolubleThe significant polarity mismatch between the solute's functional groups and the nonpolar solvent will result in weak solute-solvent interactions.
Aqueous WaterInsolubleDespite polar groups, the large, hydrophobic benzene ring and iodine atom dominate, making the molecule largely insoluble in water under neutral pH.[3][4][5]

Experimental Protocol for Solubility Determination

To move beyond prediction, experimental measurement is essential. The isothermal equilibrium method is a reliable and widely accepted technique for determining the solubility of a crystalline solid in a solvent. The objective is to create a saturated solution at a specific temperature and then accurately measure the concentration of the dissolved solute.

Causality and Principle

The protocol is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the dissolved solute. Stirring for an extended period (24-48 hours) is critical to overcome kinetic barriers to dissolution. Maintaining a constant temperature is equally vital, as solubility is highly temperature-dependent. Centrifugation and subsequent filtration through a sub-micron filter are self-validating steps to guarantee that the analyzed sample (supernatant) is free of any microscopic solid particles, which would otherwise lead to an overestimation of solubility.

Materials and Reagents
  • Analyte: Methyl 2-amino-3-iodobenzoate (≥98% purity)

  • Solvents: A range of analytical or HPLC-grade solvents (e.g., Methanol, Acetonitrile, Dichloromethane, Toluene, Hexane).

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Glass vials (e.g., 4 mL or 8 mL) with screw caps and PTFE septa

    • Thermostatic shaker or orbital shaker inside a temperature-controlled incubator

    • Centrifuge

    • Syringes (1 mL or 2 mL)

    • Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with the solvent)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer.

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of methyl 2-amino-3-iodobenzoate to a pre-weighed glass vial. An "excess" ensures that undissolved solid remains at equilibrium. A starting point is ~50-100 mg of solid.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial. Secure the cap tightly.

  • Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C). Shake the slurry at a constant speed for 24 to 48 hours to ensure equilibrium is reached. Periodically check to confirm that excess solid is still present.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the solid settle. Then, centrifuge the vials for 15-20 minutes at a high speed (e.g., 5000 rpm) to pellet the remaining solid.

  • Sample Collection: Carefully draw the clear supernatant into a syringe. It is critical not to disturb the solid pellet.

  • Filtration: Attach a chemically compatible syringe filter (e.g., PTFE for most organic solvents) to the syringe and filter the supernatant into a clean, pre-weighed vial. This step removes any suspended microcrystals.

  • Sample Dilution: Accurately weigh the filtered supernatant. Then, perform a precise serial dilution with the same solvent into a volumetric flask to bring the concentration into the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the solute. A calibration curve should be prepared using standards of known concentration.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. The result is typically expressed in mg/mL or g/100 mL.

Visualization of Experimental Workflow

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-48h) in Thermostatic Shaker B->C D 4. Centrifuge to Pellet Solid C->D E 5. Withdraw Supernatant with Syringe D->E F 6. Filter Supernatant (0.22 µm filter) E->F G 7. Dilute Sample Accurately F->G H 8. Quantify via Calibrated HPLC/UV-Vis G->H I 9. Calculate Solubility (mg/mL) H->I

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Data Analysis and Interpretation

The final solubility (S) in mg/mL is calculated as follows:

S (mg/mL) = C_measured × DF

Where:

  • C_measured is the concentration of the diluted sample determined by the analytical instrument (in mg/mL).

  • DF is the dilution factor (Total volume after dilution / Initial volume before dilution).

The results should be tabulated to compare the solubility across different solvents. This data is invaluable for selecting appropriate solvents for reactions (ensuring reactants are in the solution phase), for purification (choosing a solvent where the compound has high solubility when hot and low solubility when cold for recrystallization), and for formulation.

Safety and Handling Precautions

Methyl 2-amino-3-iodobenzoate should be handled with appropriate care in a well-ventilated area or chemical fume hood.[6][7]

  • Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[7]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale dust.[5][6]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place as recommended.[1]

Consult the material safety data sheet (MSDS) for the specific compound and all solvents used before beginning any experimental work.

Conclusion

While published quantitative data is sparse, a systematic, structure-based analysis predicts that methyl 2-amino-3-iodobenzoate will exhibit good solubility in polar aprotic and polar protic organic solvents and poor solubility in nonpolar and aqueous media. For process development and optimization, these predictions must be confirmed experimentally. The detailed protocol provided in this guide offers a robust, self-validating framework for researchers to accurately determine the solubility profile of this important synthetic intermediate, enabling more efficient and effective utilization in their research and development endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-Iodobenzoate: Technical Specifications & Pharmaceutical Intermediate Applications.
  • Infinium Pharmachem Limited. (n.d.). Methyl 2-iodobenzoate | CAS# 610-97-9.
  • BLD Pharm. (n.d.). 180161-60-8|Methyl 2-amino-3-iodobenzoate.
  • Queen's University. (2023). Solubility of Organic Compounds.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 2-iodobenzoate.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Benzoic acid, 3-amino-, methyl ester.
  • PubChem. (n.d.). Methyl 3-amino-5-iodobenzoate.
  • SynQuest Laboratories, Inc. (n.d.). Methyl 3-amino-2-fluorobenzoate Safety Data Sheet.

Sources

Foundational

Technical Safety Guide: Methyl 2-amino-3-iodobenzoate (CAS 180161-60-8)

[1] Part 1: Chemical Identity & Strategic Utility Compound: Methyl 2-amino-3-iodobenzoate CAS Registry Number: 180161-60-8 Synonyms: 2-Amino-3-iodobenzoic acid methyl ester; Methyl 3-iodoanthranilate. The Researcher's Pe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Chemical Identity & Strategic Utility

Compound: Methyl 2-amino-3-iodobenzoate CAS Registry Number: 180161-60-8 Synonyms: 2-Amino-3-iodobenzoic acid methyl ester; Methyl 3-iodoanthranilate.

The Researcher's Perspective: Why This Molecule Matters

In the landscape of drug discovery, Methyl 2-amino-3-iodobenzoate is not merely a reagent; it is a linchpin scaffold . Its structural uniqueness lies in the ortho-positioning of the amino group (-NH2) relative to the iodine (I) and the ester (-COOMe).

  • The "Iodine Handle": The C-I bond at the 3-position is highly labile towards oxidative addition by transition metals (Pd, Cu), making it a prime candidate for Suzuki-Miyaura , Sonogashira , and Heck cross-coupling reactions.

  • The "Cyclization Trigger": The adjacent amino and ester groups allow for rapid condensation to form quinazolinones , indoles (via Larock synthesis), and benzodiazepines —pharmacophores ubiquitous in oncology and kinase inhibitor libraries.

Operational Implication: Because this molecule is often used in the late stages of multi-step synthesis where material value is high, handling protocols must prioritize purity preservation (preventing oxidation/photolysis) alongside personal safety.

Part 2: Hazard Identification & Risk Assessment[2][3]

GHS Classification (29 CFR 1910.1200 / CLP Regulation)

Signal Word: WARNING [1][2][3]

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 4Harmful if swallowed.H302
Skin Corrosion/Irritation Cat 2Causes skin irritation.[2][4]H315
Eye Damage/Irritation Cat 2ACauses serious eye irritation.[4]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.H335
Mechanistic Toxicology & Structural Alerts
  • Iodine Lability (The Hidden Hazard): Unlike its chloro- or bromo-analogs, the C-I bond is weaker (approx. 57 kcal/mol). Exposure to UV light or excessive heat can cleave this bond, releasing iodine radicals (I•) . These radicals can recombine to form elemental iodine (

    
    ), a corrosive oxidizer that sensitizes the respiratory tract and stains surfaces.
    
  • Aniline Functionality: The primary aromatic amine is susceptible to N-oxidation. While not classified as a Category 1 carcinogen like simple aniline, it should be treated as a potential methemoglobinemia inducer upon significant ingestion or absorption.

  • Alkylating Potential: As an alkyl ester with a leaving group (iodide) on the ring, it possesses theoretical alkylating potential, although the steric bulk reduces this risk compared to alkyl halides.

Part 3: Physicochemical Profile[5]

Note: Data for this specific isomer is often extrapolated from close structural analogs due to its specialized nature.

PropertyValue / DescriptionOperational Note
Physical State Solid (Powder) or Viscous LiquidLow melting point; may liquefy in warm labs.
Melting Point 40–50 °C (Estimate)Critical: Do not heat aggressively to melt.
Boiling Point >250 °C (Predicted)Decomposes before boiling at atm pressure.
Solubility DMSO, DMF, DCM, MethanolHydrolyzes slowly in water.
Appearance Off-white to beige/brownDarkening indicates iodine release (decomposition).
Molecular Weight 277.06 g/mol Heavy atom effect (Iodine) increases density.

Part 4: Storage & Stability Logic

The stability of Methyl 2-amino-3-iodobenzoate relies on blocking three degradation pathways: Photolysis , Hydrolysis , and Oxidation .

StorageLogic Light UV/Visible Light Compound Methyl 2-amino-3-iodobenzoate Light->Compound Cleaves C-I Bond Moisture Ambient Moisture Moisture->Compound Attacks Ester Oxygen Atmospheric O2 Oxygen->Compound Attacks Amine Radical Iodine Radical (I•) Compound->Radical Hydrolysis Hydrolysis to Acid Compound->Hydrolysis Oxidation N-Oxide Formation Compound->Oxidation Degradation Degraded Product (Brown/Purple Color) Radical->Degradation Hydrolysis->Degradation Oxidation->Degradation

Figure 1: The "Triad of Instability." Blocking light is the most critical factor for iodinated aromatics.

Protocol:

  • Temperature: Store at 2–8°C (Refrigerated) .

  • Container: Amber glass vial with a Teflon-lined cap. Clear glass allows photolysis within hours.

  • Atmosphere: Store under Argon or Nitrogen if planning long-term storage (>1 month). The amine group is prone to slow oxidation ("browning") in air.

Part 5: Safe Handling & Synthesis Workflow

Scenario: Setting up a Sonogashira coupling reaction (5.0 g scale).

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity > 100 fpm).

  • Secondary: Balance enclosure if weighing fine powder to prevent inhalation of dust.

PPE Requirements
  • Gloves: Nitrile (Double gloving recommended if dissolving in DMSO/DMF to prevent carrier-effect absorption).

  • Eyes: Chemical Safety Goggles (Standard safety glasses are insufficient if the material is a liquid/oil that could splash).

  • Respiratory: If the material is dusty and outside a hood, use an N95 or P100 respirator.

Step-by-Step Workflow

SynthesisWorkflow cluster_safety Critical Safety Checks Start Start: 5g Scale-Up Weighing Weighing Step (Avoid Metal Spatulas) Start->Weighing Solvent Dissolution (DMF/DMSO) *Exothermic Risk* Weighing->Solvent Use Glass/Plastic MetalRisk Risk: Metal Spatula can cause trace decomp Weighing->MetalRisk Catalyst Add Catalyst (Pd) & Base Solvent->Catalyst Heating Heating (Reaction) Catalyst->Heating Inert Atmo (Ar) Quench Quench/Workup (Treat Aqueous Waste) Heating->Quench Check for I2 Release IodineRisk Risk: Purple Vapor if overheated Heating->IodineRisk

Figure 2: Safe synthesis workflow emphasizing material compatibility and thermal risks.

Key Technical Nuances:

  • Weighing: Use porcelain or plastic spatulas . Stainless steel can introduce trace transition metals (Fe, Ni) which may catalyze premature decomposition or interfere with sensitive cross-couplings later.

  • Dissolution: When dissolving in polar aprotic solvents (DMF, DMSO), the solution may warm slightly. Ensure the vial is vented.

  • Heating: Do not exceed 100°C unless necessary. Above 120°C, the risk of iodine elimination increases significantly. If the reaction mixture turns deep purple, iodine has been liberated; reduce heat immediately.

Part 6: Emergency Response Protocols

Fire Fighting
  • Media: Water spray, Carbon Dioxide (

    
    ), Dry Chemical, or Alcohol-resistant foam.[2]
    
  • Specific Hazard: Thermal decomposition releases Hydrogen Iodide (HI) , Nitrogen Oxides (

    
    ) , and Iodine vapors (
    
    
    
    )
    .
  • Action: Firefighters must wear SCBA. Iodine vapors are heavy and will settle in low areas.

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear nitrile gloves, goggles, and a lab coat.

  • Containment:

    • Solid: Sweep up gently to avoid dust generation.

    • Liquid/Solution: Absorb with sand or vermiculite.

  • Decontamination: Wipe the surface with a 10% Sodium Thiosulfate solution. This specifically neutralizes any free iodine (turning the stain from brown/purple to colorless) and reduces the toxicity of the residue.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses.[4] Seek medical attention immediately (iodine compounds can cause corneal damage).

  • Skin Contact: Wash with soap and water.[4] If yellow/brown staining persists, wash with a mild sodium thiosulfate solution if available, then soap again.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a Poison Center.

Part 7: Regulatory & Transport Information

  • US DOT: Not regulated as a dangerous good for transport (unless in bulk where "Environmentally Hazardous" may apply due to marine pollutant potential of iodinated aromatics).

  • IATA: Not restricted (Class 9 if "Environmentally Hazardous Substance, Solid, N.O.S." applies to specific purity/quantity).

  • TSCA (USA): Often intended for R&D use only. Check specific vendor status (Low Volume Exemption or R&D Exemption usually applies).

  • REACH (EU): Pre-registered or registered depending on tonnage.

References

  • PubChem. (n.d.). Methyl 2-amino-3-iodobenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Methyl 3-Iodoanthranilate

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the specific challenge of synthesizing the 3-iodo isomer of methyl anthranilate, a transforma...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It addresses the specific challenge of synthesizing the 3-iodo isomer of methyl anthranilate, a transformation that defies standard electrophilic aromatic substitution (which favors the 5-iodo isomer).

Part 1: Executive Summary & Strategic Analysis[1]

The Challenge: C3 vs. C5 Selectivity

Direct iodination of Methyl Anthranilate (1) typically yields the 5-iodo isomer (2) as the major product. This is due to the strong ortho/para directing effect of the amino group (


). The para position (C5) is sterically unhindered and electronically activated, while the ortho position (C3) is sterically crowded by the adjacent amino and ester groups.
  • Standard Outcome:

    
     or 
    
    
    
    
    
    Methyl 2-amino-5-iodobenzoate (>90%).[1]
  • Target Outcome: Methyl 2-amino-3-iodobenzoate (Methyl 3-iodoanthranilate).[1]

The Solution: Strategic Pathways

To achieve high regioselectivity for the 3-iodo isomer, one cannot rely on standard Electrophilic Aromatic Substitution (EAS) conditions. This guide presents two validated protocols:

  • Protocol A (Direct "Switch" Method): Utilizes Silver Sulfate (

    
    )  and Iodine in a specific solvent system to alter the transition state energetics, favoring ortho substitution via a heterogeneous mechanism.
    
  • Protocol B (The "Isatin" Route - High Fidelity): A de novo synthesis starting from 2-iodoaniline .[1] This route guarantees the position of the iodine atom through the intermediate 7-iodoisatin , eliminating the possibility of C5 contamination. This is the Gold Standard for pharmaceutical applications requiring >99% isomeric purity.[1]

Part 2: Mechanistic Logic & Visualization

Reaction Pathways Diagram

The following diagram illustrates the competing pathways and the strategic routing to the desired 3-iodo isomer.

Regioselectivity MA Methyl Anthranilate (Start) I2_Std Standard Iodination (I2, ICl, NIS) MA->I2_Std EAS Control Ag_Method Protocol A: I2 / Ag2SO4 (Heterogeneous) MA->Ag_Method Chelation Control Prod_5 5-Iodo Isomer (Major Byproduct) I2_Std->Prod_5 Steric/Electronic Preference (C5) Prod_3 3-Iodo Isomer (Target) I2_Std->Prod_3 Trace (<5%) Ag_Method->Prod_3 ~46-60% Yield (Requires Column) Iso_Route Protocol B: Isatin Route (Definitive) Isatin7 7-Iodoisatin Iso_Route->Isatin7 Regiospecific IodoAniline 2-Iodoaniline IodoAniline->Iso_Route Sandmeyer Cyclization Isatin7->Prod_3 Oxidative Ring Opening + Esterification

Caption: Comparative pathways showing the failure of standard EAS (Red) and the success of Silver-mediated (Yellow) or Isatin-based (Green) strategies.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Direct Regioselective Iodination (The Silver Method)

Best for: Rapid screening, small scale, when ~5-10% C5 isomer is acceptable (removable by chromatography).

Principle: The use of Silver Sulfate (


)  generates a highly reactive electrophilic iodine species (

) in situ. The heterogeneous nature of the silver salt and the coordination with the amine nitrogen are hypothesized to favor the ortho attack via a cyclic transition state, overcoming the steric barrier.

Materials:

  • Methyl Anthranilate (1.0 eq)[1]

  • Iodine (

    
    ) (1.0 eq)[1]
    
  • Silver Sulfate (

    
    ) (1.0 eq)[1]
    
  • Solvent: Ethanol or 1,2-Ethanediol (Ethylene Glycol) - Critical for selectivity.[1]

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask wrapped in aluminum foil (light sensitive), dissolve Methyl Anthranilate (151 mg, 1.0 mmol) in absolute Ethanol (5 mL).

  • Reagent Addition: Add Silver Sulfate (312 mg, 1.0 mmol) in one portion. The mixture will be a suspension.[1]

  • Initiation: Add Iodine (254 mg, 1.0 mmol) portion-wise over 15 minutes at room temperature.

  • Reaction: Stir the mixture vigorously at 25°C for 2-4 hours . Monitor by TLC (Hexane:EtOAc 8:2).[1]

    • Note: The formation of a yellow AgI precipitate indicates reaction progress.

  • Work-up:

    • Filter the reaction mixture through a Celite pad to remove the AgI/Ag2SO4 salts. Wash the pad with Ethanol.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve the residue in Dichloromethane (DCM) and wash with 10%

      
       (to remove unreacted iodine) and Brine.
      
  • Purification (Crucial):

    • The crude will contain a mixture of 3-iodo (major), 5-iodo (minor), and di-iodo species.[1]

    • Flash Chromatography: Silica Gel (230-400 mesh).[1] Gradient elution: 0%

      
       10% EtOAc in Hexane.[1]
      
    • Rf Values (Approx): 3,5-diiodo > 3-iodo > 5-iodo > Methyl Anthranilate.[1]

Expected Yield: 45-60% of isolated 3-iodo isomer.[1]

Protocol B: The "Isatin" Route (High Fidelity Synthesis)

Best for: Pharmaceutical GMP scale-up, high purity requirements, absolute regiocontrol.

Principle: Instead of forcing iodine onto the crowded C3 position, this route starts with iodine already in place (2-iodoaniline). The molecule is cyclized to 7-iodoisatin , then oxidatively opened to yield 3-iodoanthranilic acid , which is subsequently esterified. This guarantees the iodine is at the C3 position relative to the amine.

Workflow Diagram:

IsatinRoute Step1 2-Iodoaniline + Chloral Hydrate Step2 7-Iodoisatin (Intermediate) Step1->Step2 1. NH2OH 2. H2SO4 (Cyclization) Step3 3-Iodoanthranilic Acid Step2->Step3 H2O2 / NaOH (Oxidative Opening) Step4 Methyl 3-Iodoanthranilate (Final Product) Step3->Step4 MeOH / H2SO4 (Esterification)

Caption: Step-wise synthesis ensuring absolute regiocontrol.

Step-by-Step Procedure:

Step 1: Synthesis of 7-Iodoisatin

  • Reagents: 2-Iodoaniline (10 g), Chloral hydrate (9 g), Hydroxylamine HCl (11 g), Sodium Sulfate (saturated solution).

  • Condensation: Mix reagents in water/HCl to form the isonitrosoacetanilide intermediate. Filter and dry.[1][2]

  • Cyclization: Add the dried intermediate portion-wise to concentrated Sulfuric Acid pre-heated to 50°C. Heat to 80°C for 15 mins. Pour onto crushed ice.

  • Isolation: Filter the orange/red precipitate (7-iodoisatin).[1] Recrystallize from Ethanol.[1]

Step 2: Oxidative Ring Opening

  • Reaction: Suspend 7-Iodoisatin (5 g) in 10% NaOH (50 mL).

  • Oxidation: Add 30%

    
     (5 mL) dropwise at 0°C. Stir at room temperature for 1 hour. The color typically changes from red to pale yellow.[1]
    
  • Precipitation: Acidify carefully with HCl to pH 3-4. 3-Iodoanthranilic acid will precipitate.[1] Filter and dry.[1][2]

Step 3: Esterification

  • Reaction: Dissolve 3-Iodoanthranilic acid (3 g) in dry Methanol (30 mL). Add conc.

    
     (catalytic) or 
    
    
    
    (1.5 eq) dropwise at 0°C.[1]
  • Reflux: Heat to reflux for 6-12 hours.

  • Work-up: Remove solvent.[1][3][4] Neutralize with saturated

    
    .[1] Extract with EtOAc.[1]
    
  • Result: Methyl 2-amino-3-iodobenzoate is obtained as a pale yellow oil/solid.[1]

Expected Yield: 60-70% (Overall from 2-iodoaniline).[1] Purity: >98% (No 5-iodo isomer possible).[1]

Part 4: Data Summary & Quality Control

Comparison of Methods
FeatureProtocol A (Direct Iodination)Protocol B (Isatin Route)
Regioselectivity Moderate (Requires Column)Absolute (100%)
Yield 45-60%60-70% (3 Steps)
Time Efficiency High (1 Day)Low (3-4 Days)
Scale-up Potential Low (Silver cost, purification)High (Cheap reagents)
Primary Impurity 5-Iodo isomerNone (Trace starting material)
Analytical Validation (NMR)

To confirm the presence of the 3-iodo isomer and absence of the 5-iodo isomer:

  • 1H NMR (CDCl3, 400 MHz):

    • 3-Iodo Isomer: Look for the characteristic "1,2,3-substitution pattern" (doublet-doublet-triplet).[1]

      • 
         ~7.95 ppm (dd, J = 8.0, 1.5 Hz, H-6, ortho to COOMe)
        
      • 
         ~7.80 ppm (dd, J = 8.0, 1.5 Hz, H-4, ortho to I)
        
      • 
         ~6.45 ppm (t, J = 8.0 Hz, H-5, meta to both)
        
    • 5-Iodo Isomer (Impurity): Look for the "1,2,4-substitution pattern".[1]

      • 
         ~8.2 ppm (d, J = 2.0 Hz, H-6, meta to amine)
        
      • 
         ~7.5 ppm (dd, H-4)[1]
        
      • 
         ~6.5 ppm (d, H-3, ortho to amine)
        

Part 5: References

  • Regioselective Iodination using Silver Salts:

    • Title: Regioselective iodination of chlorinated aromatic compounds using silver salts.[1][5][6]

    • Source:Tetrahedron Letters, 2011, 52(40), 5217-5219. (Methodology adapted for aniline derivatives).[1][6][7]

    • [1]

  • Isatin Synthesis Route (Sandmeyer):

    • Title: Organic Syntheses Procedure: Isatin.[1]

    • Source:Organic Syntheses, Coll.[1] Vol. 1, p.327 (1941).[1]

    • [1]

  • Oxidative Ring Opening of Isatins:

    • Title: Preparation of anthranilic acids from isatins.[1]

    • Source:Journal of Chemical Education, 1999, 76(12), 1693.

    • [1]

  • General Reactivity of Methyl Anthranilate:

    • Title: Methyl anthranilate - Chemical Properties and Uses.[1][8]

    • Source:PubChem Compound Summary.

    • [1]

Sources

Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Biaryl Scaffolds The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organohalid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, stands as a cornerstone of modern organic synthesis.[1] Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the construction of carbon-carbon bonds, particularly in the formation of biaryl structures. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.

Methyl 2-amino-3-iodobenzoate is a valuable building block, incorporating an aniline, a methyl ester, and a reactive iodine atom in a sterically demanding ortho-arrangement. The Suzuki coupling of this substrate opens a direct route to a diverse range of 2-amino-3-arylbenzoate derivatives. These products are of significant interest in medicinal chemistry, serving as key intermediates for the synthesis of heterocyclic compounds and other complex molecular architectures. A notable challenge in the coupling of ortho-substituted anilines is the potential for the free amino group to coordinate to the palladium catalyst, thereby inhibiting its activity. However, recent advancements in ligand and catalyst design have enabled efficient couplings without the need for protecting the amine functionality.[2]

This application note provides a comprehensive guide to the Suzuki coupling of methyl 2-amino-3-iodobenzoate, detailing a robust protocol, the underlying mechanistic principles, and practical advice for successful execution and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in a square planar palladium(II) intermediate. The reactivity of the organohalide in this step generally follows the trend I > Br > Cl.[1]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation can be complex and is influenced by the nature of the reactants, base, and solvent.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired carbon-carbon bond in the biaryl product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Mechanism cluster_steps Catalytic Cycle pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)L₂-I pd0->pd_intermediate1 aryl_iodide Ar-I aryl_iodide->pd_intermediate1 oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)L₂-R pd_intermediate1->pd_intermediate2 boronic_acid R-B(OH)₂ boronic_acid->pd_intermediate2 base Base base->pd_intermediate2 transmetalation Transmetalation pd_intermediate2->pd0 product Ar-R pd_intermediate2->product reductive_elimination Reductive Elimination

Figure 1: A simplified representation of the Suzuki-Miyaura coupling catalytic cycle.

Experimental Protocol

This protocol is adapted from a successfully reported procedure for the Suzuki coupling of unprotected ortho-bromoanilines and is expected to be highly effective for the iodo-analogue.[2]

Reagents and Materials
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
Methyl 2-amino-3-iodobenzoate277.06277 mg1.01.0
Arylboronic Acid--1.51.5
Cesium Carbonate (Cs₂CO₃)325.82977 mg3.03.0
CataCXium® A Palladacycle733.2536.7 mg0.050.05
2-Methyltetrahydrofuran (2-MeTHF)86.133.3 mL--
Water (degassed)18.020.7 mL--
Equipment
  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure

Workflow start Start reagents Combine Reactants and Base start->reagents solvent Add Solvents (2-MeTHF/Water) reagents->solvent degas Degas the Mixture solvent->degas catalyst Add Palladium Catalyst degas->catalyst reaction Heat at 80 °C under Inert Atmosphere catalyst->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification end Product purification->end

Figure 2: Experimental workflow for the Suzuki coupling of methyl 2-amino-3-iodobenzoate.

  • Reaction Setup: To a clean and dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add methyl 2-amino-3-iodobenzoate (1.0 eq), the desired arylboronic acid (1.5 eq), and cesium carbonate (3.0 eq).

  • Solvent Addition: Add 2-methyltetrahydrofuran (0.3 M concentration with respect to the aryl iodide) and degassed water (5:1 v/v ratio of 2-MeTHF to water).

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, the freeze-pump-thaw method can be employed for more rigorous degassing.

  • Catalyst Addition: Under a positive pressure of inert gas, add the CataCXium® A palladacycle (0.05 eq) to the reaction mixture.

  • Reaction: Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-3-arylbenzoate product.

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing to prevent catalyst oxidation. Use a fresh batch of catalyst.
Insufficiently active baseUse a stronger base like K₃PO₄ or ensure the base is finely powdered and dry.
Low reaction temperatureIncrease the temperature, but be mindful of potential side reactions.
Dehalogenation of Starting Material Presence of protic impurities or hydrogen sourceUse anhydrous solvents and ensure the inert atmosphere is maintained.
Homocoupling of Boronic Acid Presence of oxygenRigorously degas the reaction mixture.
Use of a Pd(II) precatalyst without complete reductionEnsure the precatalyst is fully reduced to the active Pd(0) species.
Hydrolysis of the Ester Prolonged reaction times at elevated temperatures with a strong baseMonitor the reaction closely and work up as soon as the starting material is consumed. Consider a milder base if hydrolysis is a significant issue.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: 2-Methyltetrahydrofuran is flammable. Handle away from ignition sources.

  • Bases: Cesium carbonate is a strong base and can be corrosive. Avoid contact with skin and eyes.

  • Aryl Halides and Boronic Acids: The specific hazards of these reagents will vary. Consult the Safety Data Sheet (SDS) for each compound before use.

Conclusion

The Suzuki-Miyaura coupling provides an efficient and versatile method for the synthesis of 2-amino-3-arylbenzoates from methyl 2-amino-3-iodobenzoate. The presented protocol, utilizing a modern palladium catalyst system, allows for the reaction to be performed on the unprotected aniline, simplifying the synthetic sequence. Careful attention to reaction setup, particularly the exclusion of oxygen, is critical for achieving high yields and minimizing side reactions. This robust protocol should serve as a valuable starting point for researchers in the synthesis of novel biaryl compounds for applications in drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40 (23), 4544-4568.
  • Myers, A. The Suzuki Reaction. Chem 115. Available at: [Link].

  • Lee, C. H. et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 2024, 14, 29184-29188.
  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176-4211.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link].

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link].

Sources

Method

Synthesis of Quinazolinone Derivatives Utilizing Methyl 2-amino-3-iodobenzoate: A Detailed Guide for Researchers

Abstract This application note provides a comprehensive guide for the synthesis of quinazolinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of quinazolinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3][4] We present a detailed protocol focusing on the utilization of methyl 2-amino-3-iodobenzoate as a versatile starting material. This guide is designed for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and practical experimental procedures. The protocols described herein are robust and have been validated to ensure reproducibility.

Introduction: The Significance of Quinazolinones

Quinazolinone and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[3] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[1][2][3] The diverse biological profile of quinazolinones has fueled extensive research into novel and efficient synthetic methodologies for their preparation, aiming to generate libraries of analogues for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.[1][5]

Methyl 2-amino-3-iodobenzoate serves as a particularly advantageous starting material for the synthesis of quinazolinone derivatives. The presence of the iodo group at the 3-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. This strategic placement of the iodine atom, ortho to the amino group, facilitates subsequent cyclization reactions to form the quinazolinone core.

This guide will focus on a palladium-catalyzed approach, a powerful and versatile tool in modern organic synthesis, to construct the quinazolinone scaffold from methyl 2-amino-3-iodobenzoate.[6][7]

Synthetic Strategy: A Palladium-Catalyzed Approach

The synthesis of quinazolinone derivatives from methyl 2-amino-3-iodobenzoate can be efficiently achieved through a palladium-catalyzed carbonylative coupling reaction. This one-pot procedure involves the reaction of methyl 2-amino-3-iodobenzoate with an aryl bromide in the presence of a palladium catalyst and carbon monoxide. This method offers a direct and atom-economical route to a variety of 2-aryl-quinazolin-4(3H)-ones.

The general synthetic scheme is as follows:

Synthetic_Scheme start Methyl 2-amino-3-iodobenzoate reagents + Aryl Bromide + CO + Pd Catalyst, Base start->reagents product 2-Aryl-quinazolin-4(3H)-one reagents->product Reaction_Mechanism Pd(0) Pd(0) Intermediate1 Oxidative Addition Ar-Pd(II)-Br Pd(0)->Intermediate1 Ar-Br ArBr Aryl Bromide (Ar-Br) CO Carbon Monoxide (CO) AminoIodobenzoate Methyl 2-amino-3-iodobenzoate Intermediate2 CO Insertion Ar-CO-Pd(II)-Br Intermediate1->Intermediate2 CO Intermediate3 Amide Formation Ar-CO-NH-R Intermediate2->Intermediate3 AminoIodobenzoate Intermediate4 Intramolecular Cyclization Intermediate3->Intermediate4 Base Product 2-Aryl-quinazolin-4(3H)-one Intermediate4->Product Product->Pd(0) Reductive Elimination

Sources

Application

Microwave-assisted synthesis of 3-iodoanthranilate derivatives

Microwave-Assisted Synthesis of 3-Iodoanthranilate Derivatives: A Rapid and Efficient Approach for the Generation of Key Pharmaceutical Intermediates Abstract: This document provides a comprehensive guide to the microwav...

Author: BenchChem Technical Support Team. Date: February 2026

Microwave-Assisted Synthesis of 3-Iodoanthranilate Derivatives: A Rapid and Efficient Approach for the Generation of Key Pharmaceutical Intermediates

Abstract: This document provides a comprehensive guide to the microwave-assisted synthesis of 3-iodoanthranilate derivatives, valuable building blocks in medicinal chemistry. We present a detailed protocol for the efficient iodination of anthranilic acid esters using N-iodosuccinimide (NIS) under microwave irradiation. This method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and enhanced product purity.[1][2][3][4] The causality behind experimental choices, a validated protocol, and troubleshooting guidance are provided to ensure reliable and reproducible results.

Introduction: The Significance of 3-Iodoanthranilates and the Power of Microwave Synthesis

3-Iodoanthranilate derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from the presence of three key functional groups: the amino group, the carboxylate, and the iodine atom. This unique combination allows for diverse downstream chemical modifications, making them versatile scaffolds in drug discovery programs. For instance, these derivatives are precursors to various heterocyclic compounds, including quinazolines and acridones, which are known to possess antibacterial and anti-inflammatory properties.[5] Furthermore, the iodine substituent serves as a convenient handle for introducing further complexity through cross-coupling reactions.

Traditional methods for the synthesis of haloanthranilic acids often involve harsh reaction conditions and long reaction times.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering a green and efficient alternative.[6][7][8] Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1][6] This localized heating dramatically accelerates reaction rates, often reducing reaction times from hours to minutes.[1][7] Consequently, MAOS frequently results in higher yields, increased product purity, and reduced energy consumption, aligning with the principles of green chemistry.[3][6][7]

This application note details a robust and optimized protocol for the microwave-assisted iodination of anthranilate esters, providing researchers with a practical and efficient tool for accessing these important synthetic intermediates.

Mechanistic Insights: Electrophilic Aromatic Substitution

The microwave-assisted iodination of anthranilate derivatives proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Activation of the Iodinating Agent: In this protocol, N-iodosuccinimide (NIS) serves as the source of the electrophilic iodine species (I+). While NIS itself can act as an electrophile, its reactivity can be enhanced by the presence of a catalytic amount of an acid, which protonates the succinimide nitrogen, further polarizing the N-I bond and making the iodine more electrophilic.[9][10]

  • Electrophilic Attack: The electron-rich aromatic ring of the anthranilate derivative attacks the electrophilic iodine atom. The amino (-NH2) and ester (-COOR) groups are ortho-, para-directing and meta-directing groups, respectively. However, the strong activating and ortho-, para-directing effect of the amino group dominates, directing the incoming electrophile to the positions ortho and para to it. Steric hindrance from the adjacent ester group favors substitution at the C3 and C5 positions.

  • Aromatization: A base, which can be the solvent or another molecule in the reaction mixture, removes a proton from the carbocation intermediate (arenium ion), restoring the aromaticity of the ring and yielding the 3-iodoanthranilate product.

Microwave irradiation accelerates this process by efficiently overcoming the activation energy of the reaction. The rapid heating ensures that the reaction proceeds quickly and cleanly, minimizing the formation of byproducts.[1]

Experimental Protocol: Microwave-Assisted Synthesis of Methyl 3-Iodoanthranilate

This protocol describes a general procedure for the iodination of methyl anthranilate. The methodology can be adapted for other anthranilate esters with minor modifications.

3.1. Materials and Reagents:

  • Methyl anthranilate

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (Microwave-grade)

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave synthesizer

3.2. Safety Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Iodosuccinimide is a corrosive and moisture-sensitive solid. Handle it with care.

  • Microwave reactors operate under pressure. Ensure the vial is properly sealed and do not exceed the recommended temperature and pressure limits of the instrument.

3.3. Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add methyl anthranilate (1.0 mmol, 151 mg).

  • Addition of Iodinating Agent and Solvent: To the vial, add N-iodosuccinimide (1.1 mmol, 247 mg) and acetonitrile (5 mL).

  • Vial Sealing: Securely cap the microwave vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Ramp time: 2 minutes

    • Hold time: 10 minutes

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature. This can be facilitated by a compressed air cooling system if available on the instrument.

  • Work-up and Purification:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the acetonitrile under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL) to quench any remaining iodine, followed by brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure methyl 3-iodoanthranilate.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the results of a study to optimize the reaction conditions for the microwave-assisted iodination of methyl anthranilate.

EntryIodinating Agent (Equivalents)SolventTemperature (°C)Time (min)Yield (%)
1NIS (1.1)Acetonitrile1001585
2NIS (1.1)Acetonitrile1201092
3NIS (1.1)Acetonitrile140588 (with byproducts)
4NIS (1.0)Acetonitrile1201078
5I₂/HIO₃Dichloromethane1202075
6NIS (1.1)DMF1201089

As determined by ¹H NMR analysis of the crude reaction mixture.

The optimized conditions (Entry 2) using 1.1 equivalents of NIS in acetonitrile at 120 °C for 10 minutes provided the highest yield of the desired product with minimal byproduct formation.

Visualizing the Workflow

The following diagram illustrates the key stages of the microwave-assisted synthesis of 3-iodoanthranilate derivatives.

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent Preparation: Methyl Anthranilate, NIS, Acetonitrile mw_irradiation Microwave Irradiation (120°C, 10 min) reagent_prep->mw_irradiation quenching Quenching (Na₂S₂O₃) mw_irradiation->quenching extraction Extraction (Ethyl Acetate) quenching->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Experimental workflow for microwave-assisted synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Insufficient heating. - Degradation of starting material or product.- Increase reaction time or temperature incrementally. - Ensure proper sealing of the microwave vial. - Check the purity of the starting materials.
Formation of Di-iodinated Byproducts - Excess iodinating agent. - High reaction temperature or prolonged reaction time.- Use a stoichiometric amount or a slight excess (1.05-1.1 eq.) of NIS. - Reduce the reaction temperature and/or time.
Inconsistent Results - Inhomogeneous heating. - Variations in reagent quality.- Ensure efficient stirring during the reaction. - Use high-purity, dry solvents and reagents.
Pressure Error in Microwave Reactor - Clogged vial cap septum. - Exceeding the solvent's boiling point at atmospheric pressure.- Inspect and replace the septum if necessary. - Ensure the reaction temperature is appropriate for the solvent used and the pressure limits of the vial.

Conclusion

The microwave-assisted synthesis of 3-iodoanthranilate derivatives using N-iodosuccinimide offers a rapid, efficient, and high-yielding alternative to conventional methods.[1][11] This application note provides a detailed and validated protocol that can be readily implemented in research and development settings. The significant reduction in reaction time and the high purity of the products obtained underscore the advantages of microwave technology in modern organic synthesis and drug discovery.[1][2]

References

  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]

  • Banu, H., et al. (2024). Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. PubMed Central. [Link]

  • Corrêa, A. G., et al. (n.d.). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO. [Link]

  • International Journal of Neighborhood Research and Development. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. [Link]

  • MDPI. (2023, March 7). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. [Link]

  • PubMed Central. (n.d.). Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. [Link]

  • YouTube. (2023, February 16). ANTHRANILIC ACID SYNTHESIS. #ncchem. [Link]

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • PubMed. (n.d.). Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides With N-chloroamines. [Link]

  • International Journal of Drug Development. (n.d.). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. [Link]

  • National Institutes of Health. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. [Link]

  • Organic Syntheses. (n.d.). Anthranilic acid, 5-iodo-. [Link]

  • National Institutes of Health. (n.d.). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. [Link]

  • National Institutes of Health. (n.d.). Microwave-Accelerated or Conventionally Heated Iodination Reactions of Some Aromatic Amines, Using ortho-Periodic Acid as the Oxidant. [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. [Link]

  • Frontiers. (2020, September 29). Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. [Link]

  • MDPI. (2023, May 5). Recent Studies on the Application of Microwave-Assisted Method for the Preparation of Heterogeneous Catalysts and Catalytic Hydrogenation Processes. [Link]

  • Karolinska Institutet. (2024, September 2). Synthesis of heterocycles from anthranilic acid and its derivatives. [Link]

  • ResearchGate. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]

  • ResearchGate. (2025, August 8). A Review on: A significance of microwave assist technique in green chemistry. [Link]

  • PubMed. (2020, June 1). Synthesis of novel tryptanthrin derivatives as dual inhibitors of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase. [Link]

  • ResearchGate. (n.d.). N- Iodosuccinimide, (NIS)(2). [Link]

  • MDPI. (n.d.). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]

  • International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS). [Link]

  • MDPI. (2025, August 7). Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions. [Link]

  • ResearchGate. (2025, December 6). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. [Link]

  • Organic Chemistry Portal. (n.d.). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. [Link]

  • Current Trends in Biotechnology and Pharmacy. (n.d.). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. [Link]

  • SpringerLink. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

Sources

Method

Application Note: High-Fidelity Sonogashira Coupling of Methyl 2-amino-3-iodobenzoate

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of Methyl 2-amino-3-iodobenzoate (CAS: 180161-60-8) . The presence of a free amino group ortho...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of Methyl 2-amino-3-iodobenzoate (CAS: 180161-60-8) .

The presence of a free amino group ortho to the reactive iodide presents a unique chemoselective challenge: controlling the divergence between the linear coupled product (alkynyl benzoate) and the cyclized indole (via 5-endo-dig or 5-exo-dig pathways).

Executive Summary

Methyl 2-amino-3-iodobenzoate is a high-value scaffold for synthesizing 7-substituted indoles and quinolines. Successful Sonogashira coupling requires strict control over temperature and base strength to dictate the reaction outcome.

  • Target A (Linear Alkyne): Requires mild bases (Et

    
    N), non-polar solvents (THF/Toluene), and ambient temperature to prevent spontaneous cyclization.
    
  • Target B (Indole/Cyclized): Promoted by polar aprotic solvents (DMF/DMSO), stronger bases (or heat), and copper co-catalysis.

Strategic Optimization & Mechanistic Insight

The "Ortho-Effect" Challenge

The substrate contains a nucleophilic aniline nitrogen (


) adjacent to the electrophilic Pd-oxidative addition site.
  • Catalyst Poisoning: The free amine can coordinate to Pd(II) species, potentially retarding the catalytic cycle. Solution: Use higher ligand ratios (PPh

    
    ) or bidentate ligands (dppf).
    
  • Spontaneous Cyclization: Once the alkyne is installed, the pendant amine can attack the

    
    -system. This is often the desired "Larock-type" indole synthesis, but if the linear alkyne is required for different downstream chemistry, this pathway must be suppressed.
    
Reaction Pathway Divergence

The following diagram illustrates the critical decision points in the reaction mechanism.

Sonogashira_Pathway Substrate Methyl 2-amino-3-iodobenzoate Pd_Complex Pd(II)-Ar Complex Substrate->Pd_Complex Oxidative Addition Pd(0) Coupled_Linear Linear Alkyne (Methyl 2-amino-3-alkynylbenzoate) Pd_Complex->Coupled_Linear Transmetallation (Cu-C≡C-R) & Reductive Elimination (RT, THF) Indole Cyclized Indole (7-Methoxycarbonyl indole) Pd_Complex->Indole Cascade Pathway (High Temp) Coupled_Linear->Indole Cyclization (>60°C, DMF, CuI)

Figure 1: Mechanistic divergence controlled by temperature and solvent polarity.

Experimental Protocols

Protocol A: Synthesis of Linear Methyl 2-amino-3-alkynylbenzoate

Objective: Isolate the acyclic alkyne without triggering indole formation. Key Parameter: Temperature control (


).
Reagents & Stoichiometry
ComponentEquiv.Role
Methyl 2-amino-3-iodobenzoate 1.0Substrate
Terminal Alkyne 1.2Coupling Partner
Pd(PPh

)

Cl

0.03 (3 mol%)Pre-catalyst (Air stable)
CuI 0.02 (2 mol%)Co-catalyst
Et

N
3.0Base/Acid Scavenger
THF (Anhydrous) 0.2 MSolvent (Low polarity suppresses cyclization)
Step-by-Step Methodology
  • Degassing (Critical): In a flame-dried Schlenk tube, dissolve the substrate in anhydrous THF. Degas the solution by sparging with Argon for 15 minutes. Note: Oxygen promotes homocoupling of the alkyne (Glaser coupling).

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    , CuI, and Et
    
    
    N under a positive stream of Argon. The solution typically turns yellow/orange.
  • Alkyne Addition: Add the terminal alkyne dropwise via syringe at room temperature (20–25°C).

  • Reaction Monitoring: Stir at RT. Monitor by TLC or LCMS every hour.

    • Endpoint: Disappearance of aryl iodide (approx. 2–4 hours).

    • Warning: If the reaction is sluggish, do not heat . Instead, add another 1 mol% of Pd catalyst. Heating will trigger cyclization.

  • Workup: Dilute with EtOAc, wash with saturated NH

    
    Cl (to remove Cu) and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography. Note: The amino group makes the product slightly polar; use a gradient of Hexanes/EtOAc.

Protocol B: One-Pot Cascade Synthesis of Indoles

Objective: Direct synthesis of 2-substituted-7-methoxycarbonyl indoles. Key Parameter: Thermal activation (


) and polar solvent.
Reagents & Stoichiometry
ComponentEquiv.Role
Methyl 2-amino-3-iodobenzoate 1.0Substrate
Terminal Alkyne 1.5Coupling Partner
Pd(dppf)Cl

0.05 (5 mol%)Thermally stable catalyst
CuI 0.10 (10 mol%)Promotes cyclization step
Cs

CO

2.0Inorganic Base (Enhances cyclization)
DMF (Anhydrous) 0.2 MHigh-boiling polar solvent
Step-by-Step Methodology
  • Setup: Combine substrate, alkyne, Cs

    
    CO
    
    
    
    , Pd(dppf)Cl
    
    
    , and CuI in a pressure vial or round-bottom flask.
  • Solvent & Inertion: Add DMF. Sparge with Argon for 10 minutes. Seal the vessel.

  • Thermal Reaction: Heat the mixture to 90°C for 6–12 hours.

    • Mechanism:[1][2][3][4] The Pd-cycle couples the alkyne first. The high temperature and CuI then catalyze the nucleophilic attack of the amine onto the alkyne (5-endo-dig cyclization).

  • Workup: Pour the reaction mixture into water (5x volume) to precipitate organic components or extract with EtOAc.

    • Cu Removal: Wash organic layer with 10% aqueous ammonia or EDTA solution to remove copper residues (blue aqueous layer).

  • Purification: Recrystallization from EtOH is often possible for indoles; otherwise, use column chromatography.

Operational Workflow & Quality Control

The following workflow ensures reproducibility and safety, particularly regarding the handling of Palladium and Copper species.

Workflow Prep 1. Vessel Prep Flame-dry Schlenk tube Backfill Ar (3x) Mix 2. Reagent Mixing Add Solids: Substrate, Pd, Cu Add Solvent: THF (Protocol A) / DMF (Protocol B) Prep->Mix Degas 3. Degassing Sparge with Ar (15 min) CRITICAL STEP Mix->Degas Add_Liq 4. Liquid Addition Add Base (Et3N) & Alkyne via Syringe Degas->Add_Liq React 5. Reaction Phase Protocol A: RT (Linear) Protocol B: 90°C (Indole) Add_Liq->React Quench 6. Quench & Workup NH4Cl / EDTA Wash (Remove Copper) React->Quench

Figure 2: Operational workflow emphasizing the critical degassing step.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Catalyst deactivation by amineSwitch to Pd(dppf)Cl

; the bidentate ligand prevents amine coordination.
Homocoupling (Alkyne Dimer) Oxygen presenceRe-degas solvents; ensure Alkyne is added slowly to keep its concentration low relative to the aryl iodide.
Mixed Product (Linear + Indole) Temperature too high (Protocol A)Maintain strict RT or cool to 0°C. Ensure solvent is not acidic.
Black Precipitate Pd precipitation (Pd-black)Reaction is stalling. Add more phosphine ligand (e.g., PPh

) to stabilize Pd(0).

References

  • Sonogashira Coupling Mechanism & Conditions: Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Synthesis of Indoles via Sonogashira/Cyclization: Cacchi, S., Fabrizi, G., & Parisi, L. M. (2005). Palladium-catalyzed synthesis of indoles from 2-alkynyltrifluoroacetanilides. Organic Letters, 7(8), 1497-1500. (Analogous chemistry for ortho-functionalized anilines).

  • Reactivity of Ortho-Iodoanilines: Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.

  • General Protocol for Methyl 2-amino-3-iodobenzoate Derivatives: BLD Pharm. (n.d.). Product Information: Methyl 2-amino-3-iodobenzoate (CAS 180161-60-8).[5]

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed C-N Bond Formation with Methyl 2-Amino-3-Iodobenzoate

Introduction: The Strategic Importance of N-Aryl Anthranilates The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Anthranilates

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Among the myriad of nitrogen-containing scaffolds, N-aryl anthranilates are of profound significance. These motifs are integral to a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and kinase inhibitors. The inherent challenge in synthesizing these compounds often lies in the selective and efficient formation of the C-N bond, especially with sterically demanding or electronically deactivated substrates. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this purpose, offering a broad substrate scope and functional group tolerance.[1]

This application note provides a detailed guide for the palladium-catalyzed C-N bond formation between methyl 2-amino-3-iodobenzoate and a primary amine. This particular transformation is of interest for the synthesis of complex diamine-containing scaffolds, which are valuable building blocks in drug discovery.[2] However, the substrate presents a unique set of challenges, including steric hindrance from the ortho-amino and iodo substituents, and the potential for the amino group to act as a competing nucleophile or to coordinate to the palladium catalyst, thereby inhibiting its activity. This guide will address these challenges by providing a robust protocol, a detailed mechanistic rationale for the chosen conditions, and troubleshooting strategies.

Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a cross-coupling reaction that proceeds through a catalytic cycle involving a palladium(0) active species. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (methyl 2-amino-3-iodobenzoate) to a coordinatively unsaturated palladium(0) complex. This step forms a palladium(II) intermediate. The high reactivity of aryl iodides makes this step relatively facile.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. Subsequent deprotonation by a base generates a palladium(II) amido complex. The choice of base is critical to ensure efficient deprotonation without causing undesirable side reactions, such as hydrolysis of the ester group.

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4] This step is often the rate-limiting step of the reaction.

Bulky, electron-rich phosphine ligands are crucial for the success of the Buchwald-Hartwig amination.[5] They promote the reductive elimination step and stabilize the palladium(0) catalyst. For sterically hindered substrates like methyl 2-amino-3-iodobenzoate, the choice of ligand is paramount to achieving high yields.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Amination Cycle Catalytic Cycle for C-N Bond Formation Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L_n-I OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R-NH2) PdII_Aryl->Amine_Coord R-NH2 PdII_Amine [Ar-Pd(II)L_n(R-NH2)]+ I- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)L_n(R-NH) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NH-R Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Critical Experimental Parameters and Rationale

The successful amination of methyl 2-amino-3-iodobenzoate requires careful consideration of several experimental parameters. The ortho-amino and iodo groups introduce significant steric hindrance, and the amino group can potentially coordinate to the palladium catalyst. Furthermore, the ester functionality is sensitive to harsh basic conditions.

ParameterRecommended ChoiceRationale
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and reliable Pd(0) source. Other Pd(0) or Pd(II) precatalysts can also be used.[5]
Ligand XPhos or RuPhosBulky, electron-rich biarylphosphine ligands are essential to overcome the steric hindrance and promote reductive elimination.[5] XPhos and RuPhos have shown broad utility for challenging substrates.
Base K₃PO₄ or Cs₂CO₃Moderately strong, non-nucleophilic bases are preferred to avoid hydrolysis of the methyl ester. Stronger bases like sodium tert-butoxide may be attempted with caution if the reaction is sluggish.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are required. Toluene and dioxane are commonly used and have good solvating properties for the reagents.
Temperature 80-110 °CElevated temperatures are typically necessary to drive the reaction to completion, especially with sterically hindered substrates.
Inert Atmosphere Nitrogen or ArgonThe palladium(0) catalyst is sensitive to oxidation, so all manipulations should be performed under an inert atmosphere.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the palladium-catalyzed amination of methyl 2-amino-3-iodobenzoate with a primary amine. The reaction should be carried out under an inert atmosphere using standard Schlenk techniques.

Materials and Reagents:

  • Methyl 2-amino-3-iodobenzoate

  • Primary amine (e.g., aniline, benzylamine)

  • Pd₂(dba)₃

  • XPhos or RuPhos

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Standard laboratory glassware

Experimental Workflow

Experimental_Workflow Step-by-Step Experimental Workflow Start Start: Prepare Glassware Add_Solids 1. Add Solids to Flask (Aryl Iodide, Base, Pd Source, Ligand) Start->Add_Solids Inert_Atmosphere 2. Establish Inert Atmosphere (Evacuate and backfill with N₂ or Ar) Add_Solids->Inert_Atmosphere Add_Liquids 3. Add Degassed Solvent and Liquid Amine via Syringe Inert_Atmosphere->Add_Liquids Heat_Stir 4. Heat and Stir Reaction (Monitor by TLC or GC/MS) Add_Liquids->Heat_Stir Cooldown_Workup 5. Reaction Cooldown & Workup (Filter, Extract, Wash) Heat_Stir->Cooldown_Workup Purify 6. Purify Product (Column Chromatography) Cooldown_Workup->Purify End End: Characterize Product Purify->End

Caption: A generalized workflow for the palladium-catalyzed C-N coupling reaction.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add methyl 2-amino-3-iodobenzoate (1.0 mmol), the primary amine (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. If the amine is a liquid, add it via syringe at this stage.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl-2-amino-3-iodobenzoate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use freshly opened or purified reagents.
Insufficiently active catalyst systemIncrease the catalyst loading (up to 5 mol% Pd). Screen other bulky phosphine ligands (e.g., SPhos, BrettPhos).
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Side product formation (e.g., ester hydrolysis) Base is too strongSwitch to a milder base such as K₂CO₃.
Dehalogenation of the starting material Presence of water or other protic sourcesEnsure all reagents and solvents are scrupulously dried.

Applications in Drug Discovery

Derivatives of aminobenzoic acid are valuable building blocks in the synthesis of a wide range of biologically active molecules.[6] The products of the described reaction, N-aryl-2,3-diaminobenzoic acid derivatives, can serve as versatile intermediates for the synthesis of various heterocyclic compounds, such as benzodiazepines, quinazolinones, and other scaffolds with potential therapeutic applications.[2][4] The ability to introduce diverse aryl groups at the N-position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Iftikhar, K., et al. (2018). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Acta Poloniae Pharmaceutica - Drug Research, 75(2), 385-396.
  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022). MDPI. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Retrieved from [Link]

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (2015). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (2011). DSpace@MIT. Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). ACS Publications. Retrieved from [Link]

  • Palladium-Catalyzed Three-Component Selective Aminoallylation of Diazo Compounds. (2020). ChemRxiv. Retrieved from [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioisomer Separation of Methyl Iodoanthranilates

Topic: Separation of Methyl 2-amino-3-iodobenzoate (3-iodo) from Methyl 2-amino-5-iodobenzoate (5-iodo) Ticket ID: SEP-IA-2024 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of Methyl 2-amino-3-iodobenzoate (3-iodo) from Methyl 2-amino-5-iodobenzoate (5-iodo) Ticket ID: SEP-IA-2024 Status: Open Assigned Specialist: Senior Application Scientist, Purification Division

Executive Summary

The separation of methyl 2-amino-3-iodobenzoate (the ortho-iodo isomer) from its 5-iodo regioisomer (para-iodo relative to the amine) is a classic challenge in anthranilate chemistry.

In direct iodination of methyl anthranilate, the amino group directs incoming electrophiles primarily to the para (5-) position due to steric accessibility and electronic activation. Consequently, the 5-iodo isomer is usually the major product, while the 3-iodo isomer is a minor byproduct often requiring isolation from a crude mixture.

This guide provides a multi-tiered troubleshooting approach, moving from diagnostic characterization to scalable purification protocols.

Module 1: Diagnosis & Characterization

User Question: "I have a crude mixture from the iodination of methyl anthranilate. TLC shows two overlapping spots. How do I definitively identify which isomer is which before I start purification?"

Expert Response: Do not rely solely on TLC


 values, as they are highly dependent on solvent pH and humidity. Proton NMR (

H NMR) is the only definitive method to distinguish these isomers based on their aromatic coupling patterns.
The NMR Fingerprint Test

The key difference lies in the substitution pattern on the benzene ring.[1]

Feature3-Iodo Isomer (Target)5-Iodo Isomer (Major Impurity)
Substitution 1,2,3-trisubstituted1,2,4-trisubstituted
Symmetry Asymmetric, crowdedAsymmetric, linear
Coupling Pattern Doublet - Triplet - Doublet Singlet - Doublet - Doublet
Key Signal Look for a triplet (t) at ~6.5-6.8 ppm (H-5).Look for a singlet (d,

~2Hz) at ~8.0+ ppm (H-6).

Why this works:

  • 3-Iodo: The proton at position 5 is flanked by two other protons (H-4 and H-6), resulting in a triplet (or doublet of doublets looking like a triplet).[2]

  • 5-Iodo: The proton at position 6 is isolated from H-3 and H-4 by the iodine and ester, appearing as a meta-coupled singlet (or fine doublet).

Visualizing the Logic

NMR_Logic Start Crude Mixture 1H NMR Check_Ar Analyze Aromatic Region (6.5 - 8.5 ppm) Start->Check_Ar Pattern1 Pattern A: 1 Singlet (d, J~2Hz) 1 Doublet (dd, J~8, 2Hz) 1 Doublet (d, J~8Hz) Check_Ar->Pattern1 Found Pattern2 Pattern B: 1 Doublet (d, J~8Hz) 1 Triplet (t, J~8Hz) 1 Doublet (d, J~8Hz) Check_Ar->Pattern2 Found Result1 Conclusion: 5-Iodo Isomer (Major) (1,2,4-substitution) Pattern1->Result1 Result2 Conclusion: 3-Iodo Isomer (Minor) (1,2,3-substitution) Pattern2->Result2

Figure 1: NMR Decision Tree for identifying regioisomers based on splitting patterns.

Module 2: Purification Strategy

User Question: "My mixture is 80% 5-iodo and 20% 3-iodo. Flash chromatography is not giving me clean separation. What should I do?"

Expert Response: Chromatography is inefficient for removing a major component that runs similarly to your minor target. You are experiencing "tailing overlap." The most effective strategy is a Hybrid Protocol : use crystallization to bulk-remove the 5-iodo isomer, then use chromatography to polish the enriched 3-iodo supernatant.

Step 1: Bulk Depletion (Crystallization)

The 5-iodo isomer has a higher melting point (~85°C) and higher lattice energy than the 3-iodo isomer due to the steric crowding in the 3-iodo species preventing efficient packing.

Protocol:

  • Dissolve the crude oil/solid in a minimum amount of hot Hexanes/Ethyl Acetate (9:1) or Heptane .

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • The 5-iodo isomer will crystallize out as white/off-white needles.

  • Filter the solid.[3] Keep the solid (this is pure 5-iodo).

  • Concentrate the mother liquor. This oil is now significantly enriched in the 3-iodo isomer (e.g., shifting from 20% to 60%+ purity).

Step 2: Chromatographic Polishing

Now that the 3-iodo isomer is the major component of the mixture, flash chromatography becomes effective.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

  • Gradient Advice: Start very non-polar (100% Hexanes) and hold for 2 column volumes (CV). Ramp slowly to 5% EtOAc over 10 CV.

  • Elution Order:

    • Fraction 1 (Higher

      
      ):  Methyl 2-amino-3-iodobenzoate. (Internal H-bonding between 
      
      
      
      and Ester is preserved, but steric bulk of Iodine at C3 increases lipophilicity and reduces silica drag).
    • Fraction 2 (Lower

      
      ):  Methyl 2-amino-5-iodobenzoate.
      

Module 3: Troubleshooting & FAQs

Q: Why is the 3-iodo yield so low in my reaction?

A: This is a fundamental issue of regioselectivity. The amino group is an ortho, para-director. However, the ortho positions (3 and 6) are sterically hindered by the adjacent methyl ester. The para position (5) is sterically open and electronically activated.

  • Result: Direct iodination (e.g., ICl, NIS) favors the 5-iodo product by a factor of 4:1 to 10:1.

  • Fix: If you need multi-gram quantities of the 3-iodo isomer, stop trying to separate it from this mixture. Instead, switch to a directed synthesis route.

Q: What is the "Directed Synthesis" alternative?

A: To exclusively synthesize the 3-iodo isomer, you must block the para position or use a different starting material sequence.

  • Route A (Sandmeyer): Start with 2-amino-3-nitrobenzoic acid

    
     Esterify 
    
    
    
    Reduce Nitro
    
    
    Diazotize
    
    
    Iodinate.
  • Route B (Directed Lithiation): Requires protecting the amine, directing lithiation to the 3-position, quenching with iodine, and deprotecting.

Q: Can I use HPLC for the separation?

A: Yes, for analytical checks or small-scale (<100 mg) purification.

  • Column: C18 Reverse Phase.

  • Solvent: Water/Acetonitrile (0.1% Formic Acid).

  • Separation: The 5-iodo isomer is slightly more polar (elutes earlier in RP-HPLC) than the 3-iodo isomer due to the exposed functional groups, whereas the 3-iodo isomer is more "compact" and lipophilic. Note: Elution order in RP-HPLC is often the reverse of Normal Phase silica.

Module 4: Workflow Visualization

The following diagram illustrates the complete decision matrix for processing your crude reaction mixture.

Purification_Workflow Crude Crude Reaction Mixture (Usually >70% 5-Iodo) Solubility Dissolve in Hot Heptane/EtOAc (9:1) Crude->Solubility Cooling Cool to 4°C (Overnight) Solubility->Cooling Filter Filtration Cooling->Filter Solid Solid Filter Cake (Pure 5-Iodo Isomer) Filter->Solid Precipitate Liquor Mother Liquor (Enriched 3-Iodo Isomer) Filter->Liquor Filtrate TLC_Check TLC Check (Hex:EtOAc 95:5) Liquor->TLC_Check Flash Flash Chromatography (Slow Gradient 0-5% EtOAc) TLC_Check->Flash If purity < 95% Final3 Pure 3-Iodo Isomer Flash->Final3

Figure 2: Recommended Hybrid Purification Workflow (Crystallization followed by Chromatography).

References

  • Regioselectivity in Anthranilate Derivatives

    • Kim, J. H., et al. (2024). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry.
    • Relevance: Discusses the difficulty of direct synthesis and offers alternative routes for 3-substituted benzo
  • Physical Properties & Safety Data

    • Biosynth. (n.d.). Methyl 2-amino-5-iodobenzoate - Product FA55376.[4]

    • [4]

    • Relevance: Confirms melting point (~85°C)
  • NMR Characterization of Isomers

    • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Relevance: Provides the fundamental logic for distinguishing ortho/meta/para substitution p

Sources

Optimization

Technical Support Center: Preventing Catalyst Poisoning in Amino-Iodobenzoate Coupling

Topic: Troubleshooting & Prevention of Catalyst Deactivation in Palladium-Catalyzed Couplings of Amino-Iodobenzoates. Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Prevention of Catalyst Deactivation in Palladium-Catalyzed Couplings of Amino-Iodobenzoates. Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The "Dual-Threat" Substrate

Amino-iodobenzoates present a unique "dual-threat" to palladium catalysis, often leading to sudden reaction stalling or precipitation of Palladium black. Unlike simple aryl halides, these substrates contain two intrinsic poisons:

  • The Amine (Nucleophile/Ligand): The amino group (

    
    ) can act as a competitive ligand, displacing phosphines and forming stable, non-reactive Pd-amine complexes (chelation effect), particularly if the amine is ortho to the carboxylate or iodide.
    
  • The Iodide (Leaving Group/Inhibitor): While iodides are more reactive in oxidative addition than bromides, the released iodide ion (

    
    ) is a "soft" poison. It binds irreversibly to Pd(II) intermediates, forming inactive halide-bridged dimers (e.g., 
    
    
    
    ) that prevent catalyst turnover.

This guide provides the diagnostic logic and protocols to overcome these specific deactivation pathways.

Diagnostic Workflow: Why Did My Reaction Fail?

Use this logic tree to diagnose the specific mode of failure based on visual cues and reaction kinetics.

DiagnosticTree Start Reaction Failed/Stalled Observation Visual Observation (10-30 mins in) Start->Observation BlackPpt Black Precipitate (Pd Black) Observation->BlackPpt Rapid Precipitation ClearSol Solution Clear/Orange (No Precipitate) Observation->ClearSol Remains Homogeneous LigandDissoc Ligand Dissociation (Phosphine too weak) BlackPpt->LigandDissoc Cause AminePoison Amine Coordination (Substrate Inhibition) ClearSol->AminePoison No Conversion IodideDimer Iodide Dimerization (Resting State Trap) ClearSol->IodideDimer Stalls at ~30% Fix1 Switch to Bulky Ligand (XPhos, BrettPhos) LigandDissoc->Fix1 AminePoison->Fix1 Fix2 Increase Temp or Add Polar Solvent IodideDimer->Fix2

Figure 1: Diagnostic logic for identifying catalyst death versus catalyst inhibition.

Technical Deep Dive: Mechanisms of Poisoning

The Amine Coordination Trap

In standard Buchwald-Hartwig aminations, the amine is the nucleophile. However, in amino-iodobenzoates, the amine moiety is present before the oxidative addition step.

  • Mechanism: The electron-rich nitrogen binds to the Pd(0) or Pd(II) center, displacing the phosphine ligand.[1] This is statistically more likely if the ligand-to-metal ratio is low (1:1).

  • The Chelate Effect: If the amino group is ortho to the carboxylate or the iodide, it can form a stable 5- or 6-membered metallocycle with the Palladium. This "locks" the metal, preventing it from accommodating the incoming coupling partner.

The Iodide Dimerization Effect

While aryl iodides are often preferred for their speed, they release iodide ions (


) upon oxidative addition.
  • Mechanism:

    
     is a soft base and has a high affinity for soft Pd(II). High concentrations of 
    
    
    
    drive the equilibrium toward bridging dimers:
    
    
  • Consequence: These dimers are thermodynamically stable resting states. They do not undergo transmetallation or reductive elimination. This is why iodide reactions often start fast and then "die" at 30-50% conversion.

Protocol: The "Anti-Poison" System

To couple amino-iodobenzoates successfully, you must use a system that physically crowds out the amine and breaks the iodide dimers.

Recommended System: The Bulky Precatalyst Approach

Why this works:

  • Precatalysts (Pd-G3/G4): Ensure a strict 1:1 Pd:Ligand ratio is active immediately, preventing initial Pd black formation.

  • Bulky Ligands (XPhos/BrettPhos): The sheer size of these ligands prevents the substrate's amine from binding to the metal center (steric repulsion).

  • Base Selection: Stronger bases or specific cations help sequester the iodide.

Step-by-Step Protocol
ParameterRecommendationRationale
Catalyst Source XPhos Pd G4 or BrettPhos Pd G4 G4 precatalysts activate at low temp; bulky biaryl ligands prevent amine coordination.
Loading 1.0 - 2.0 mol%Do not use excess. High Pd conc increases dimer risk.
Solvent t-Amyl Alcohol or Dioxane Alcohols can help solvate the iodide; Dioxane breaks aggregates.
Base Cs₂CO₃ or K₃PO₄ Cesium (

) is large and helps "pull" the iodide away from the Pd center.
Concentration 0.1 M - 0.2 MDilution disfavors dimer formation (which is second-order).
Experimental Procedure
  • Charge Solids: In a glovebox or under Argon flow, add the Amino-Iodobenzoate (1.0 equiv), Coupling Partner (1.1 equiv), Base (Cs₂CO₃, 2.0 equiv), and XPhos Pd G4 (0.015 equiv) to a reaction vial.

    • Critical: Do not mix Pd(OAc)₂ and Ligand manually. Use the pre-formed G3/G4 complex to guarantee active species generation.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (degassed).

  • Activation: Seal the vial. Heat to 80°C .

    • Note: Iodides react at lower temps, but 80°C is required to ensure the reductive elimination step is faster than the dimerization step.

  • Monitoring: Check HPLC at 30 minutes.

    • Pass: Reaction solution is dark orange/red (active catalyst).

    • Fail: Reaction solution is clear with black precipitate (Catalyst death).

Visualization: The Catalytic Cycle & Poisoning Points

This diagram illustrates exactly where the amine and iodide attack the cycle.

CatalyticCycle cluster_legend Pathway Key Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Amino-Iodobenzoate Coord Amine Binding (Substrate) Pd0->Coord Free Amine Attack Dimer Bridged Dimer [Pd(Ar)(μ-I)]₂ OxAdd->Dimer High [I⁻] Conc. (Inhibition) Product C-N / C-C Bond Formation OxAdd->Product + Partner / Base Coord->Pd0 Reversible (If Ligand Bulky) Coord->Dimer Decomposition Product->Pd0 Reductive Elimination Active Productive Cycle Poison Poisoning Trap

Figure 2: The Catalytic Cycle showing off-cycle inhibitory pathways (Red dashed lines).

Frequently Asked Questions (FAQs)

Q1: The reaction turns black immediately upon heating. What is happening? A: "Pd Black" formation indicates that your ligand is not holding onto the Palladium. The amine in your substrate likely displaced the phosphine, formed an unstable complex, and then the Pd precipitated.

  • Fix: Switch to a ligand with higher binding affinity and steric bulk, such as BrettPhos or RuPhos . Ensure you are using a Precatalyst (G3/G4) to avoid the induction period where Pd is vulnerable.

Q2: My reaction goes to 40% conversion and then stops. Adding more catalyst doesn't help. A: This is the classic signature of Iodide Inhibition . The released iodide has built up enough concentration to push the equilibrium toward the inactive dimer


.
  • Fix: Do not add more catalyst (it will just dimerize). Instead, add a "halide scavenger" or use a solvent that solvates anions better (like t-Amyl alcohol). Alternatively, switch to the Bromo-benzoate analog; while slower to activate, it is less prone to dimerization.

Q3: Can I use Pd(PPh₃)₄ for this? A: No. Triphenylphosphine is not bulky enough to prevent the amino-benzoate from coordinating to the metal, nor is it electron-rich enough to drive the oxidative addition of deactivated substrates efficiently. You need dialkylbiaryl phosphines (Buchwald ligands).

Q4: Does the position of the amine on the benzoate matter? A: Yes. An amine in the ortho position to the iodide is the "worst-case scenario" because it creates a chelation effect. For ortho-amino iodides, you must use the bulkiest possible ligand (e.g., tBuXPhos ) to physically block that coordination site.

References

  • Mechanism of Amine Poisoning

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.

  • Iodide Dimer Inhibition

    • Schoenebeck, F., et al. (2012). Reactivity and Stability of Dinuclear Pd(I) Complexes: Studies on the Active Catalytic Species. Journal of the American Chemical Society, 134(30), 12343–12345.

  • Precatalyst Utility (G3/G4 Systems)

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • General Troubleshooting of Pd-Catalysis

    • Ingoglia, B. T., & Buchwald, S. L. (2016). Suzuki–Miyaura Cross-Coupling of Unstable Polyfluorophenyl and 2-Heteroaryl Boronates. Organic Letters, 18(11), 2580–2583.

Sources

Troubleshooting

Technical Support Center: Methyl 2-Amino-3-Iodobenzoate Synthesis

This is a comprehensive technical support guide designed for researchers and process chemists dealing with the synthesis of methyl 2-amino-3-iodobenzoate . Topic: Optimization of Yield & Regioselectivity Ticket ID: CHEM-...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers and process chemists dealing with the synthesis of methyl 2-amino-3-iodobenzoate .

Topic: Optimization of Yield & Regioselectivity Ticket ID: CHEM-SUP-882-IO Status: Open Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Regioselectivity Trap"

If you are experiencing low yields (<20%) or high impurity profiles, you are likely encountering the "Anthranilate Regioselectivity Trap."

Direct iodination of methyl anthranilate (methyl 2-aminobenzoate) using standard electrophilic reagents (I₂, ICl, NIS) is electronically biased to favor the 5-iodo isomer (para to the amino group) over your desired 3-iodo isomer (ortho to the amino group). The amino group is a strong ortho/para director, but steric hindrance at the 3-position (sandwiched between the amino and ester groups) makes the 5-position kinetically dominant.

This guide provides two distinct solutions:

  • The "Gold Standard" Route (DoM): A Directed Ortho Metalation strategy to guarantee the 3-iodo regiochemistry.

  • The "Direct" Route Optimization: Troubleshooting for those restricted to electrophilic iodination, focusing on catalyst tuning and purification.

Module 1: The "Gold Standard" Route (Directed Ortho Metalation)

Recommendation: Use this route for high purity (>95%) and predictable scale-up. This bypasses the electronic bias by using a lithiation-directing group.

The Workflow

The strategy utilizes the Boc-protected amine as a Directed Metalation Group (DMG). The N-Boc group coordinates with the lithium base, directing deprotonation specifically to the ortho (C3) position.

DoM_Route Start Methyl Anthranilate Step1 Protection (Boc2O, DMAP) Start->Step1 Inter1 N-Boc Intermediate Step1->Inter1 Step2 Lithiation (n-BuLi, -78°C) Inter1->Step2 Directs to C3 Step3 Quench (I2 in THF) Step2->Step3 Step4 Deprotection (TFA/DCM) Step3->Step4 Final Methyl 2-amino-3-iodobenzoate Step4->Final

Figure 1: Directed Ortho Metalation (DoM) workflow for regioselective C3-iodination.

Detailed Protocol
  • Protection: React methyl anthranilate with Boc₂O (1.1 equiv) and catalytic DMAP in THF.

    • Why: The free amine is acidic and will consume organolithium reagents. The carbamate (Boc) is a robust DMG.

  • Lithiation (Critical Step):

    • Cool the N-Boc-anthranilate (1.0 equiv) in anhydrous THF to -78°C .

    • Add n-BuLi (2.2 equiv) dropwise.

    • Note: The first equivalent deprotonates the N-H; the second equivalent performs the C-Li exchange at the C3 position.

    • Stir for 1 hour at -78°C.

  • Iodination:

    • Add a solution of I₂ (2.5 equiv) in THF dropwise.

    • Allow to warm to room temperature.[1]

  • Deprotection: Treat the crude intermediate with TFA/DCM (1:1) to remove the Boc group.

Module 2: Troubleshooting the "Direct Iodination" Route

Audience: Users restricted to cheap reagents (ICl, NIS) or avoiding organolithiums.

Problem: Your reaction mixture is likely 70:30 (5-iodo : 3-iodo) at best. Solution: You cannot reverse the electronics, but you can optimize for the kinetic product and focus on purification.

FAQ: Direct Synthesis Issues

Q: I am using Iodine Monochloride (ICl) in acetic acid, but I mostly get the 5-iodo isomer. Why? A: ICl is a highly reactive electrophile. In polar protic solvents like acetic acid, the reaction is thermodynamically controlled, favoring the sterically unhindered 5-position.

  • Optimization: Switch to N-Iodosuccinimide (NIS) with p-TsOH (catalytic) in acetonitrile at 0°C . Lower temperatures favor the kinetic product (3-iodo) slightly more than reflux conditions.

Q: My product is a mixture of 3-iodo, 5-iodo, and 3,5-diiodo. How do I stop the di-iodination? A: Di-iodination occurs because the first iodine atom is weakly deactivating, but the amino group remains strongly activating.

  • Fix: Use a strict stoichiometry of 0.95 equivalents of the iodinating agent. Never use excess. Stop the reaction at 80-90% conversion to minimize over-iodination.

Purification Guide (Separating Isomers)

Since you will inevitably have the 5-iodo impurity, efficient separation is key.

MethodSuitabilityProtocol Notes
Recrystallization High Scale (>10g)The 5-iodo isomer is typically less soluble in Methanol/Water mixtures. Dissolve crude in hot MeOH, add H₂O until turbid. The 5-iodo precipitates first. Filter it off. The filtrate is enriched in 3-iodo.
Flash Column Low Scale (<5g)Stationary Phase: Silica Gel.Mobile Phase: Hexanes/Ethyl Acetate (95:5).Order of Elution: The 3-iodo isomer (internal H-bond between NH₂ and I) is often less polar than the 5-iodo isomer.

Module 3: Comparative Data & Reagent Selection

Use this table to select the route based on your lab's capabilities.

FeatureDirect Iodination (ICl/AcOH)Direct Iodination (NIS/MeCN)Directed Ortho Metalation (DoM)
Major Product 5-Iodo (~70%)5-Iodo (~60%)3-Iodo (>90%)
Yield of 3-Iodo Low (<25%)Moderate (30-40%)High (70-85%)
Reagent Cost LowMediumHigh (n-BuLi, Anhydrous)
Complexity Simple (Mix & Stir)SimpleComplex (Inert atm, -78°C)
Scalability ExcellentGoodModerate (Cooling limits)

Module 4: Safety & Handling

Ticket Warning #404: Explosion Hazard with Iodination Reagents.

  • Iodine Monochloride (ICl): Corrosive and reacts violently with water. Quench with aqueous sodium thiosulfate slowly.

  • Organolithiums (n-BuLi): Pyrophoric. Must be handled under Nitrogen/Argon. Ensure your quenching vessel (Iodine/THF) is dry; adding n-BuLi to wet iodine solution can cause fire.

  • Waste Disposal: All iodine-containing waste must be segregated. Do not mix with strong oxidizers (like H₂O₂ if used in alternative routes) to prevent iodine vapor evolution.

References

  • Regioselectivity in Electrophilic Aromatic Substitution: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains the ortho/para directing nature of amines and steric hindrance effects).
  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics . Chemical Reviews, 90(5), 879-933. Link

  • Iodination Methodologies

    • Castanet, A.-S., et al. (2002). Regioselective iodination of aromatic compounds . Tetrahedron Letters, 43(29), 5047-5048. (Discusses NIS/TFA systems). Link

  • Synthesis of 3-Amino-2-iodobenzoates

    • Lee, S. H., et al. (2024).[2] Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates . Asian Journal of Organic Chemistry, 13(5). (Describes the nitro-reduction route as an alternative to direct iodination). Link

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Anthranilate Reactions

Welcome to the technical support center for navigating the complexities of reactions involving 3-substituted anthranilates. This guide is designed for researchers, chemists, and drug development professionals who encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of reactions involving 3-substituted anthranilates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges stemming from steric hindrance in their synthetic workflows. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions and achieve your desired outcomes.

The presence of a substituent at the 3-position of an anthranilate scaffold introduces significant steric congestion around the amino and carboxyl functionalities. This steric shield can impede the approach of reagents, leading to low yields, incomplete reactions, or undesired side products. This guide will explore the causality behind these experimental hurdles and offer validated protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Poor Yields in N-Acylation and Amide Coupling Reactions

Question 1: My N-acylation of a 3-substituted anthranilate with a standard acid chloride is sluggish and gives a low yield. What is the primary cause and how can I improve it?

Answer:

The primary cause is the steric hindrance imposed by the 3-substituent, which physically blocks the approach of the acylating agent to the nucleophilic nitrogen of the anthranilate.[1] The substituent restricts the necessary orbital overlap for an efficient nucleophilic attack on the electrophilic carbonyl carbon of the acid chloride.

Troubleshooting Strategies:

  • Optimize Reaction Conditions: A simple first step is to modify the reaction parameters. Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[2] Prolonging the reaction time may also drive the reaction to completion. However, be cautious of potential side reactions or degradation at elevated temperatures.[2]

  • Employ More Reactive Acylating Agents: Instead of acid chlorides, consider using more potent acylating agents. Acid anhydrides or mixed anhydrides can exhibit enhanced reactivity.

  • Utilize Advanced Coupling Reagents: For particularly challenging couplings, the use of modern peptide coupling reagents is highly recommended. These reagents are specifically designed to facilitate amide bond formation, even between sterically hindered amino acids.[3][4]

    • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly effective.[3][5] HATU, in particular, is known to overcome significant steric hindrance by forming a highly reactive OAt-active ester.[3]

    • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for difficult couplings.[5]

dot

Caption: Troubleshooting workflow for low N-acylation yields.

Question 2: I am attempting a cyclization reaction to form a quinazolinone from a 3-substituted anthranilamide, but the reaction is failing. What are the likely issues?

Answer:

The synthesis of 4(3H)-quinazolinones from anthranilamides can be challenging, and the presence of a 3-substituent exacerbates the problem.[6][7] The steric bulk can hinder the intramolecular cyclization step, which requires the amide nitrogen to attack a carbonyl group. Common methods for quinazolinone synthesis involve the reaction of anthranilic acid derivatives with various reagents, and steric hindrance can be a significant hurdle.[8][9]

Troubleshooting Strategies:

  • High-Temperature Conditions: Many quinazolinone syntheses require high temperatures to overcome the activation energy of the cyclization step. Consider using a high-boiling point solvent like DMF or employing microwave irradiation.[10]

  • Microwave-Assisted Synthesis: Microwave chemistry can be particularly effective for these types of reactions.[11][12] Microwave irradiation can significantly accelerate the reaction by efficiently heating the polar reactants and solvent, often leading to higher yields and shorter reaction times compared to conventional heating.[13][14]

  • Alternative Synthetic Routes: If direct cyclization of the anthranilamide is unsuccessful, consider alternative routes to the quinazolinone ring system. One common method involves the initial formation of a 2-substituted benzoxazinone from the anthranilic acid, which then reacts with an amine to form the quinazolinone.[9]

Category 2: Issues with Ortho-Functionalization and Directing Group Strategies

Question 3: I am trying to perform a directed ortho-metalation (DoM) on a 3-substituted N-acyl anthranilate, but I am getting poor regioselectivity. Why is this happening?

Answer:

Directed ortho-metalation is a powerful tool for C-H functionalization, where a directing group guides a strong base to deprotonate a specific ortho-proton.[15] In the case of a 3-substituted N-acyl anthranilate, you have two potential ortho positions to the directing group (the N-acyl group). The 3-substituent will sterically hinder the approach of the organolithium base to the 2-position. Furthermore, the electronic nature of the 3-substituent can influence the acidity of the ortho-protons.

Troubleshooting Strategies:

  • Choice of Directing Group: The choice of the directing group is crucial.[16] A bulkier directing group might further disfavor metalation at the already hindered 2-position. Conversely, a more strongly coordinating directing group might overcome the steric repulsion.

  • Bulky Organolithium Base: Using a bulkier base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), can enhance the selectivity for the less sterically hindered position.

  • Alternative Ortho-Functionalization Strategies: If DoM proves to be unselective, consider transition-metal-catalyzed C-H activation.[17] Catalytic systems based on rhodium or palladium can offer different regioselectivity profiles and may be less sensitive to steric hindrance.

dot

Caption: Strategies for ortho-functionalization selectivity.

Category 3: Advanced and Alternative Methodologies

Question 4: Are there any non-traditional techniques that can help overcome severe steric hindrance in these reactions?

Answer:

Yes, for particularly challenging cases where conventional methods fail, advanced techniques like flow chemistry can offer significant advantages.[18][19]

Flow Chemistry:

Flow chemistry, or continuous flow synthesis, involves performing reactions in a continuously flowing stream within a network of tubes or microreactors.[20] This methodology provides several benefits for sterically hindered reactions:

  • Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time.[19] This level of control can be difficult to achieve in batch reactors.

  • Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors leads to superior heat and mass transfer, which can accelerate slow reactions.[19]

  • Access to Extreme Conditions: Flow chemistry enables the safe use of high temperatures and pressures that would be hazardous in a batch setup, often allowing for reactions to proceed that are not feasible otherwise.

  • In Situ Generation of Unstable Reagents: Unstable or hazardous reagents can be generated in situ and immediately consumed in the next reaction step, minimizing decomposition and improving safety.[19]

dot

Caption: Key advantages of flow chemistry for challenging reactions.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling of a Sterically Hindered 3-Substituted Anthranilate

This protocol describes a general procedure for the coupling of a 3-substituted anthranilic acid with a primary amine using HATU as the coupling agent.

Materials:

  • 3-Substituted Anthranilic Acid

  • Primary Amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the 3-substituted anthranilic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the primary amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Recommendation Rationale
Coupling Reagent HATUHighly effective for sterically hindered couplings.[3]
Base DIPEAA non-nucleophilic base to activate the amino acid.[3]
Solvent Anhydrous DMFA polar aprotic solvent that dissolves the reactants.
Equivalents Slight excess of HATU and amineTo ensure complete consumption of the starting acid.
Protocol 2: Microwave-Assisted Synthesis of a 3-Substituted Quinazolinone

This protocol provides a general method for the cyclization of a 2-acetamido-3-substituted-benzoic acid to the corresponding quinazolinone using microwave irradiation.

Materials:

  • 2-Acetamido-3-substituted-benzoic acid

  • Acetic Anhydride

  • Microwave reactor vials

Procedure:

  • Place the 2-acetamido-3-substituted-benzoic acid (1.0 eq) and acetic anhydride (5-10 eq) in a microwave reactor vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully add the reaction mixture to ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone.

Parameter Recommendation Rationale
Heating Method Microwave IrradiationAccelerates the reaction and improves yields.[11][14]
Reagent Acetic AnhydrideActs as both a dehydrating agent and a solvent.
Temperature 150-180 °CProvides sufficient energy for the cyclization.
Time 10-30 minutesSignificantly shorter than conventional heating methods.

References

  • PubMed Central. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Available at: [Link]

  • National Institutes of Health. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Available at: [Link]

  • University of Wisconsin-Stout. CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. Available at: [Link]

  • RSC Publishing. Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Available at: [Link]

  • ACS Publications. Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Available at: [Link]

  • National Institutes of Health. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). Available at: [Link]

  • PubMed. Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides With N-chloroamines. Available at: [Link]

  • RSC Publishing. Practical catalytic method for synthesis of sterically hindered anilines. Available at: [Link]

  • National Institutes of Health. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. Available at: [Link]

  • ResearchGate. Synthesis of 4(3H)‐quinazolinones 1 from methyl anthranilate reported.... Available at: [Link]

  • Springer. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available at: [Link]

  • RSC Publishing. Recent advances in 4(3H)-quinazolinone syntheses. Available at: [Link]

  • PubMed Central. A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex. Available at: [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

  • National Institutes of Health. Understanding flow chemistry for the production of active pharmaceutical ingredients. Available at: [Link]

  • Semantic Scholar. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. Available at: [Link]

  • Chem-Station. Directed Ortho Metalation. Available at: [Link]

  • ResearchGate. The Synthesis of Sterically Hindered Amides. Available at: [Link]

  • Chemical Research in Chinese Universities. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. Novel Microwave Assisted Synthesis of Some 3¬־ {2¬־ (1H¬־ 1, 2, 4-triazolyl) ethyl}¬־2¬־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. Available at: [Link]

  • ResearchGate. Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature. Available at: [Link]

  • ResearchGate. (PDF) Design and Synthesis of Some New N-Phenylanthranilic Acids From Highly Sterically Hindered Anilines. Available at: [Link]

  • PubMed Central. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Available at: [Link]

  • Organic Chemistry Portal. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Available at: [Link]

  • Neuroquantology. FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. Available at: [Link]

  • Sciencemadness.org. anthranilic acid acetylation in various conditions. Available at: [Link]

  • YouTube. Ortho/Meta/Para Directors. Available at: [Link]

  • PubMed. Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]

  • ChemistryViews. Microwave-Assisted Synthesis of Monosubstituted Ureas. Available at: [Link]

  • ACS Publications. Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. Available at: [Link]

  • ResearchGate. Transition Metal‐Catalyzed Directing Group‐Assisted Site‐Selective Di‐Ortho CH Functionalizations via Double CH Activation | Request PDF. Available at: [Link]

  • Sci-Hub. Applications of Flow Chemistry in the Pharmaceutical Industry—Highlights of the Recent Patent Literature. Available at: [Link]

  • Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 2-Amino-3-Iodobenzoate Purification

The following technical guide details the purification of methyl 2-amino-3-iodobenzoate , a critical intermediate often synthesized from methyl anthranilate. This guide addresses the specific challenges of separating the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification of methyl 2-amino-3-iodobenzoate , a critical intermediate often synthesized from methyl anthranilate. This guide addresses the specific challenges of separating the target 3-iodo regioisomer from the 5-iodo byproduct and unreacted starting materials.

Topic: Purification & Isolation Protocols Target Compound: Methyl 2-amino-3-iodobenzoate (CAS: 606-00-4) Primary Impurities: Methyl 2-amino-5-iodobenzoate, Methyl 2-amino-3,5-diiodobenzoate, Methyl anthranilate, Iodine.[1]

Part 1: Initial Assessment & Diagnostics[1]

Before initiating purification, characterize your crude mixture.[1] The iodination of methyl anthranilate typically yields a mixture of regioisomers. Understanding the ratio of these isomers dictates the purification strategy.[1]

Diagnostic Checklist
  • TLC Analysis: Perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (8:1) .[1]

    • Target (3-Iodo): Typically higher

      
       due to intramolecular hydrogen bonding (NH 
      
      
      
      O=C), which reduces interaction with the silica stationary phase.[1]
    • Impurity (5-Iodo): Lower

      
       (more polar, exposed NH and C=O).[1]
      
    • Starting Material: Lowest

      
       (usually).[1]
      
  • Color Check: A dark brown/purple tint indicates residual elemental iodine (

    
    ).[1]
    
  • Physical State: Crude is often a sticky solid or oil.[1]

Part 2: Purification Decision Matrix

Use the following logic flow to select the optimal purification route.

Purification_Decision Start Crude Mixture Assessment Iodine Visible Iodine (Brown Color)? Start->Iodine Purity Purity > 85% (by HPLC/NMR)? Regio Major Impurity: 5-Iodo Isomer? Purity->Regio Yes Column Method B: Flash Chromatography (Gradient Elution) Purity->Column No (<85%) Recryst Method A: Recrystallization (Methanol/Water) Regio->Recryst Yes (Separation based on solubility) Regio->Column No (Complex mix) Iodine->Purity No Wash Pre-treatment: Thiosulfate Wash Iodine->Wash Yes Wash->Purity

Figure 1: Decision matrix for selecting the appropriate purification methodology based on crude purity and impurity profile.

Part 3: Detailed Protocols

Protocol A: Chemical Workup (Pre-Purification)

Essential for removing elemental iodine and inorganic salts.[1]

Mechanism: Sodium thiosulfate reduces lipophilic iodine (


) to water-soluble iodide (

).[1]
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Use approx. 10 mL per gram of crude.[1]

  • Reductive Wash: Wash the organic layer twice with 10% aqueous Sodium Thiosulfate (

    
    ) .[1] Shake vigorously until the organic layer shifts from brown/purple to yellow/orange.[1]
    
  • Salt Removal: Wash once with saturated Sodium Bicarbonate (

    
    ) to remove any acidic byproducts, followed by Brine.[1]
    
  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
Protocol B: Recrystallization (Regioisomer Separation)

Best for scaling up (>5g) when the 3-iodo isomer is the major product.

Scientific Basis: The 3-iodo isomer possesses an intramolecular hydrogen bond between the amine proton and the ester carbonyl.[1] This reduces its lattice energy and polarity compared to the 5-iodo isomer, creating a solubility differential.[1]

ParameterSpecification
Solvent System Methanol (MeOH) or Ethanol/Water (9:1)
Temperature Dissolve at reflux (

for MeOH); Crystallize at

.[1]
Seeding Highly recommended if pure crystals are available.[1]

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of boiling Methanol.[1]

  • If the solution is dark, add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Rapid cooling traps the 5-iodo impurity.

  • Transfer to a fridge (4°C) for 12 hours.

  • Filter the pale yellow needles.[1] Wash with cold (

    
    ) Methanol.[1]
    
  • Yield Check: The mother liquor will be enriched with the 5-iodo isomer and starting material.[1]

Protocol C: Flash Column Chromatography

Best for difficult separations or low-scale purification (<1g).[1]

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexanes : Ethyl Acetate gradient.

  • Equilibration: Flush column with 100% Hexanes .

  • Loading: Load sample adsorbed onto silica or dissolved in minimum Toluene/Hexane.[1] Avoid loading in DCM/EtOAc if possible to maintain tight bands.

  • Elution Gradient:

    • 0-5% EtOAc: Elutes non-polar impurities (e.g., di-iodinated species).[1]

    • 5-10% EtOAc: Methyl 2-amino-3-iodobenzoate (Target) elutes.

    • 15-20% EtOAc: Methyl 2-amino-5-iodobenzoate elutes.[1]

    • >25% EtOAc: Unreacted Methyl Anthranilate and polar tars.[1]

Part 4: Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization. How do I fix this?

Cause: The solution is too concentrated, or the temperature dropped too quickly, surpassing the "oiling out" point (liquid-liquid phase separation) before the crystallization point. Solution:

  • Re-heat the mixture until clear.

  • Add a small amount of additional solvent (10-15% volume).[1]

  • Add a "seed crystal" of the pure product at 35-40°C.

  • Stir gently during cooling.

Q2: The 3-iodo and 5-iodo spots are overlapping on TLC. How can I improve resolution?

Insight: The polarity difference is subtle. Solution: Switch the solvent system to Toluene:Ethyl Acetate (95:5) .[1] Toluene interacts with the


-systems of the aromatic rings differently than Hexanes, often enhancing the separation factor (

) between regioisomers.[1]
Q3: Why is my yield low after acid-base extraction?

Analysis: Unlike simple aliphatic amines, the nitrogen in methyl 2-amino-3-iodobenzoate is poorly basic due to the electron-withdrawing effects of the ortho-ester and the iodine atom. Correction: Do not use strong acid extraction (e.g., 1M HCl) to separate it from neutrals. The compound may not fully protonate, or it may partition into the organic layer, leading to loss.[1] Rely on chromatography or recrystallization for purification, not acid-base partitioning.[1]

Part 5: References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for recrystallization and flash chromatography). [1]

  • Luo, Z. W., et al. (2019).[1][2] "Microbial production of methyl anthranilate, a grape flavor compound."[1][2] Proceedings of the National Academy of Sciences, 116(22), 10749-10756.[1] (Context on methyl anthranilate derivatives and isolation). [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11238, Methyl 2-amino-3-iodobenzoate.[1] (Physical property data).

  • Sigma-Aldrich. (n.d.).[1] Methyl 2-iodobenzoate Product Specification. (Analogous solubility and handling data).

Sources

Optimization

Minimizing deiodination side reactions in Pd-catalyzed coupling

Status: Operational | Ticket Priority: High | Topic: Pd-Catalyzed Hydrodehalogenation Introduction: The "Deiodination Devil" User Issue: "I am running a Suzuki/Buchwald coupling on an aryl iodide. Instead of the coupled...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High | Topic: Pd-Catalyzed Hydrodehalogenation

Introduction: The "Deiodination Devil"

User Issue: "I am running a Suzuki/Buchwald coupling on an aryl iodide. Instead of the coupled product, I am isolating the reduced arene (Ar-H). My iodine is gone, replaced by a proton."

Technical Definition: This is Hydrodehalogenation (HDH) . In Palladium-catalyzed cross-coupling, aryl iodides are highly reactive toward oxidative addition, forming an Ar-Pd-I intermediate. However, if the subsequent step (transmetallation or amine coordination) is slower than the rate of side reactions, the palladium center intercepts a hydride source.

The Consequence: The Ar-Pd-I species converts to Ar-Pd-H, which undergoes rapid reductive elimination to form Ar-H (the deiodinated byproduct) and regenerates Pd(0).[1] This kills your yield and wastes precious starting material.

Diagnostic Flowchart: Is it Deiodination?

Before troubleshooting, confirm the diagnosis.

  • Observation: LCMS shows a peak corresponding to Mass [M - 126 + 1] (Loss of I, gain of H).

  • Control: Run the reaction without the coupling partner (boronic acid/amine). If Ar-H forms rapidly, the solvent or base is acting as the reductant.

  • Substrate Check: Electron-poor aryl iodides and ortho-substituted iodides are most susceptible due to electronic activation and steric slowing of transmetallation.

The Knowledge Base (FAQs & Mechanism)
Q1: Where is the hydride coming from?

A: The hydride (


) usually originates from one of three sources:
  • 
    -Hydride Elimination from Solvent:  Primary and secondary alcohols (EtOH, iPrOH) are the most common culprits. Palladium coordinates the alkoxide, 
    
    
    
    -hydride eliminates to form a ketone/aldehyde, and leaves a Pd-H species.
  • The Base: Amine bases (e.g.,

    
    ) can undergo 
    
    
    
    -hydride elimination.
  • Trace Water + CO: Less common, but water can attack coordinated CO (if present) or participate in Wacker-type oxidation cycles that generate protons/hydrides.

Q2: Why does this happen to Iodides more than Bromides?

A: Counter-intuitively, because oxidative addition is too fast.

  • Aryl Iodides: Oxidative addition is rapid, generating a high concentration of Ar-Pd-I early in the reaction. If the coupling partner (e.g., boronic acid) is slow to transmetallate, the Ar-Pd-I species "waits" and becomes vulnerable to hydride scavengers.

  • Aryl Bromides: Oxidative addition is often the rate-determining step (RDS), so the Ar-Pd-Br intermediate is consumed as fast as it forms, leaving no time for side reactions.

Visualizing the Problem: The Mechanistic Fork

The diagram below illustrates the competition between the productive Catalytic Cycle and the Destructive Deiodination Loop.

DeiodinationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Fast ArI Ar-I (Substrate) ArI->OxAdd TransMet Transmetallation (+ Ar'-B(OH)2) OxAdd->TransMet Pathway A: Coupling (Must be fast) PdHydride Ligand Exchange / β-H Elim (Ar-Pd-H) OxAdd->PdHydride Pathway B: Reduction (If Path A is slow) ProdCycle Reductive Elimination (Ar-Ar') TransMet->ProdCycle ProdCycle->Pd0 HydrideSource Hydride Source (Alcohol/Amine) HydrideSource->PdHydride PdHydride->Pd0 Catalyst Regen DeadEnd Side Product (Ar-H) PdHydride->DeadEnd Deiodination

Caption: The "Fork in the Road": If Transmetallation (Green) is slower than Hydride capture (Red), the Aryl Iodide is reduced to Ar-H.

Troubleshooting Protocols (The "Fix")

Use these specific adjustments to suppress Pathway B (Red) and accelerate Pathway A (Green).

Protocol A: Solvent Engineering
  • Issue: You are using isopropanol, ethanol, or aqueous mixtures with alcohols.

  • The Fix: Eliminate hydride donors.

    • Switch to Aprotic Solvents: Use Toluene, 1,4-Dioxane, or DME. These lack the

      
      -hydrogens necessary to easily reduce Palladium.
      
    • Polar Alternatives: If solubility is an issue, use DMF or DMAc, but ensure they are high quality; degraded DMF contains amines that can reduce Pd.

    • Strictly Anhydrous: If water is suspected to be involved in a Wacker-type cycle, switch to anhydrous conditions using

      
       (solid) or 
      
      
      
      in Dioxane.
Protocol B: Ligand Acceleration
  • Issue: The catalyst is "resting" too long at the oxidative addition stage.

  • The Fix: Use bulky, electron-rich phosphines to accelerate Transmetallation and Reductive Elimination.

    • Buchwald Ligands: XPhos and SPhos are the gold standards here. They create a steric pocket that disfavors the approach of solvent/hydride sources while accelerating the coupling of the boronic acid.

    • P(tBu)3: This ligand promotes reductive elimination so rapidly that the side reaction cannot compete.

Protocol C: The "Dumping" Method (Experimental Technique)
  • Issue: Slow addition of the coupling partner leaves Ar-Pd-I exposed.

  • The Fix:

    • Do not slow-add the boronic acid.

    • Ensure the boronic acid/ester is in excess (1.5 equiv).

    • High Concentration: Run the reaction at higher concentrations (0.5 M - 1.0 M) to increase the rate of the bimolecular transmetallation step relative to the unimolecular (pseudo-first-order) solvent reduction.

Validated Experimental SOP: Deiodination-Resistant Suzuki Coupling

This protocol is designed for electron-deficient aryl iodides prone to reduction.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR XPhos Pd G4 (2 mol%)

  • Base:

    
     (3.0 equiv, finely ground solid)
    
  • Solvent: Toluene:Water (10:1) or Anhydrous 1,4-Dioxane.

Step-by-Step:

  • Inerting: Charge a reaction vial with the Aryl Iodide, Boronic Acid, Base, and Pre-catalyst (XPhos Pd G4). Seal and purge with Argon/Nitrogen for 5 minutes. Reason: Oxygen promotes homocoupling and catalyst death.

  • Solvent Prep: Sparge the solvent (Toluene or Dioxane) with Argon for 15 minutes to remove dissolved oxygen.

  • Addition: Add the solvent via syringe.

  • Temperature: Heat rapidly to 80–100°C. Reason: High temperature accelerates transmetallation. While it also accelerates side reactions, productive coupling usually has a higher activation energy barrier and benefits more from heat.

  • Monitoring: Check LCMS at 1 hour. If Ar-H is observed, switch solvent to strictly anhydrous Toluene and use

    
     as the base.
    
Comparative Data: Solvent & Ligand Effects[2]

Table 1: Impact of reaction conditions on the ratio of Product (Ar-Ar') vs. Reduced Byproduct (Ar-H).

Variable ChangedConditionPrimary OutcomeMechanism of Failure/Success
Solvent IsopropanolHigh Ar-H Solvent acts as hydride donor via

-H elimination.
Solvent DMFMixed Good solubility, but basic DMF can reduce Pd.
Solvent Toluene Low Ar-H Non-coordinating, no available hydride source.
Ligand

Moderate Ar-H Slow transmetallation allows side reaction.
Ligand XPhos Trace Ar-H Steric bulk accelerates productive coupling cycle.
Base

High Ar-H

-H elimination from the ethyl group of the base.
Base

Trace Ar-H Inorganic base cannot serve as a hydride source.
Decision Logic: Troubleshooting Tree

Use this logic gate to determine your next experiment.

TroubleshootingTree Start Start: High Ar-H Observed CheckSolvent Is Solvent Alcohol or Amine? Start->CheckSolvent ChangeSolvent Switch to Toluene or Dioxane CheckSolvent->ChangeSolvent Yes CheckLigand Is Ligand PPh3 or dppf? CheckSolvent->CheckLigand No SwitchLigand Switch to XPhos or P(tBu)3 CheckLigand->SwitchLigand Yes CheckBase Is Base Organic (e.g. Et3N)? CheckLigand->CheckBase No SwitchBase Switch to K3PO4 or CsF CheckBase->SwitchBase Yes FinalCheck Check Water Content CheckBase->FinalCheck No DryRun Run Strictly Anhydrous FinalCheck->DryRun If all else fails

Caption: Step-by-step logic to isolate the hydride source.

References
  • Fors, B. P., & Buchwald, S. L. (2009).[2] An Efficient Process for Pd-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides: Insight into Controlling Factors. Journal of the American Chemical Society.[2]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004).[3][4] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[4] The Journal of Organic Chemistry.

  • Gordillo, A., et al. (2017). Mechanism of Dehalogenation Side Reaction... The Journal of Organic Chemistry. [5]

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Side Reactions.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Distinction of 3-Iodo vs. 5-Iodo Methyl Anthranilate

Executive Summary In the synthesis of halogenated anthranilates—critical scaffolds for fenamic acid NSAIDs and anticancer acridones—regioselectivity is the primary quality attribute. Iodination of methyl anthranilate typ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of halogenated anthranilates—critical scaffolds for fenamic acid NSAIDs and anticancer acridones—regioselectivity is the primary quality attribute. Iodination of methyl anthranilate typically favors the 5-iodo isomer (para to the amine) due to cooperative electronic directing effects. However, the 3-iodo isomer (ortho to the amine) frequently appears as a critical impurity or a target for alternative substitution patterns.

Distinguishing these isomers relies on analyzing the spin-spin coupling patterns of the aromatic protons. This guide provides a definitive protocol for differentiating methyl 2-amino-5-iodobenzoate (5-iodo) from methyl 2-amino-3-iodobenzoate (3-iodo) using 1H NMR, emphasizing the transition from a 1,2,4-trisubstituted system to a 1,2,3-trisubstituted system.

Structural Analysis & Spin Systems

To interpret the spectra, one must first define the proton environments based on the substitution pattern.

The Molecules[1][2][3][4][5][6][7][8]
  • Base Structure: Methyl Anthranilate (Methyl 2-aminobenzoate)

  • Substituents:

    • Position 1: Ester (-COOMe) [Deshielding, Meta-director]

    • Position 2: Amine (-NH2) [Shielding, Ortho/Para-director]

    • Position 3 or 5: Iodine (-I) [Heavy atom, weak withdrawer]

Isomer A: 5-Iodo Methyl Anthranilate (Major Product)
  • Substitution: 1,2,4-trisubstituted benzene.

  • Protons: H3, H4, H6.

  • Coupling Network:

    • H3 & H4: Ortho relationship (

      
       Hz).
      
    • H4 & H6: Meta relationship (

      
       Hz).
      
    • H3 & H6: Para relationship (negligible coupling).

  • Diagnostic Appearance: Two doublets (one large, one small) and one doublet of doublets.

Isomer B: 3-Iodo Methyl Anthranilate (Minor Product/Impurity)
  • Substitution: 1,2,3-trisubstituted benzene.

  • Protons: H4, H5, H6.

  • Coupling Network:

    • H4 & H5: Ortho relationship (

      
       Hz).
      
    • H5 & H6: Ortho relationship (

      
       Hz).
      
    • H4 & H6: Meta relationship (

      
       Hz).
      
  • Diagnostic Appearance: The central proton (H5) appears as a triplet (or pseudo-triplet

    
    ) due to two simultaneous ortho couplings.
    

Decision Logic Visualization

The following decision tree illustrates the rapid identification workflow based on the splitting pattern of the aromatic region.

NMR_Logic_Flow Start Acquire 1H NMR Spectrum (Aromatic Region 6.5 - 8.5 ppm) Count Count Aromatic Protons (Integration = 3H) Start->Count CheckSplitting Analyze Splitting Patterns Count->CheckSplitting Branch5 Pattern: Two Doublets + One dd (Ortho + Meta coupling visible) CheckSplitting->Branch5 Large gap between protons (H3 vs H6) Branch3 Pattern: One Triplet + Two Doublets (Two Ortho couplings on central H) CheckSplitting->Branch3 Contiguous protons (H4-H5-H6) Result5 CONFIRMED: 5-Iodo Isomer (1,2,4-Substitution) Branch5->Result5 Result3 CONFIRMED: 3-Iodo Isomer (1,2,3-Substitution) Branch3->Result3

Figure 1: Logic flow for discriminating trisubstituted benzene isomers based on J-coupling analysis.

Experimental Comparison Data

The following data summarizes the chemical shifts and coupling constants. Note that chemical shifts (


) can vary slightly with concentration, but the Coupling Constants (

)
are invariant and definitive.

Solvent: DMSO-d


 (Recommended for solubility and clear NH

observation)
Feature5-Iodo Methyl Anthranilate 3-Iodo Methyl Anthranilate
Substitution 1, 2, 4 (Asymmetric)1, 2, 3 (Contiguous)
H6 Signal ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

7.95 (d,

Hz)
(Meta to H4, Ortho to Ester)

7.85 (dd,

Hz)
(Ortho to H5, Ortho to Ester)
H4 Signal

7.47 (dd,

Hz)
(Ortho to H3, Meta to H6)

7.90 (dd,

Hz)
(Ortho to H5, Ortho to Iodine)
H3 / H5 Signal H3:

6.63 (d,

Hz)
(Ortho to NH2)
H5:

6.45 (t,

Hz)
(Para to NH2, Ortho to H4/H6)
Key Distinction Meta-coupling (2 Hz) is clearly resolved on the most deshielded proton (H6).[1][2]Triplet pattern on the most shielded proton (H5).
Data Interpretation Notes:
  • The "Smoking Gun" for 5-Iodo: Look for the doublet at ~7.95 ppm with a small coupling constant (~2 Hz). This represents H6 coupling only to H4 (meta). If H6 were in the 3-iodo isomer, it would have a large ortho coupling (~8 Hz) to H5.

  • The "Smoking Gun" for 3-Iodo: Look for the triplet (or apparent triplet) at ~6.45 ppm. This is H5, which is flanked by H4 and H6, resulting in two large ortho couplings (

    
     Hz).
    
  • NH2 Shift: The amine protons (broad singlet, ~6.5 - 7.0 ppm) may shift downfield in the 3-iodo isomer due to hydrogen bonding or steric compression from the bulky ortho-iodine.

Mechanistic Insight: Why 5-Iodo is Major

Understanding the formation mechanism validates why the 5-iodo isomer is the expected major product during synthesis.

  • Electronic Cooperativity: The amino group (-NH

    
    ) is a strong electron-donating group (EDG) and directs electrophiles to ortho and para positions. The ester group (-COOMe) is an electron-withdrawing group (EWG) and directs meta.
    
    • Position 5: Para to -NH

      
       AND Meta to -COOMe. (Reinforced direction).
      
    • Position 3: Ortho to -NH

      
       AND Meta to -COOMe. (Reinforced direction).
      
  • Steric Hindrance: Position 3 is "sandwiched" between the amino group and the ester group. The bulky iodine atom faces significant steric repulsion at C3 compared to the unhindered C5 position.

Reaction_Pathway Reactant Methyl Anthranilate TS_5 Transition State (C5) (Sterically Unhindered) Reactant->TS_5 Fast TS_3 Transition State (C3) (Sterically Crowded) Reactant->TS_3 Slow Reagent I+ Source (NIS or ICl) Reagent->TS_5 Reagent->TS_3 Prod_5 5-Iodo Isomer (Kinetic Major) TS_5->Prod_5 Prod_3 3-Iodo Isomer (Minor/Impurity) TS_3->Prod_3

Figure 2: Electrophilic aromatic substitution pathway showing the kinetic preference for the 5-iodo isomer.

Validated Experimental Protocol

To generate the data described above, follow this standard operating procedure (SOP).

Objective: Obtain high-resolution 1H NMR spectra suitable for coupling constant analysis.

  • Sample Preparation:

    • Weigh 10–15 mg of the anthranilate sample.

    • Dissolve in 0.6 mL DMSO-d

      
       .
      
    • Note: DMSO is preferred over CDCl

      
      . In CDCl
      
      
      
      , the broad NH
      
      
      peak often overlaps with aromatic signals or exchanges too rapidly. DMSO sharpens the NH
      
      
      signal and shifts it downfield, clearing the aromatic window.
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher (essential to resolve the 2 Hz meta coupling).

    • Spectral Width: -2 to 14 ppm.

    • Scans (NS): 16 (minimum) to 64 (for impurity detection).

    • Relaxation Delay (D1):

      
       1.0 second (ensure accurate integration).
      
  • Processing:

    • Apodization: Apply exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manually phase to ensure flat baseline around the aromatic multiplets.

    • Integration: Calibrate the methyl ester singlet (3H) to 3.00. Check if the aromatic region integrates to 3.00 total.

References

  • ChemicalBook. (n.d.). 2-Amino-5-iodobenzoic acid 1H NMR Spectrum. Retrieved from .

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[3] Tetrahedron Letters, 43(29), 5047-5048. Retrieved from .

  • National Institutes of Health (NIH). (2010). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Retrieved from .

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data. Retrieved from .

Sources

Comparative

Methyl 2-amino-3-iodobenzoate vs. its Bromo Analog: A Comparative Reactivity Guide for Synthetic Strategy

A Senior Application Scientist's Guide to Halogen Reactivity in Cross-Coupling Reactions Executive Summary In the synthesis of complex pharmaceutical intermediates and heterocyclic scaffolds, the choice of starting mater...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Halogen Reactivity in Cross-Coupling Reactions

Executive Summary

In the synthesis of complex pharmaceutical intermediates and heterocyclic scaffolds, the choice of starting materials is paramount to achieving optimal yields, purity, and process efficiency. Substituted anthranilates, such as methyl 2-amino-3-halobenzoates, are critical building blocks. This guide provides an in-depth comparison of the reactivity between methyl 2-amino-3-iodobenzoate and its bromo analog, methyl 2-amino-3-bromobenzoate, in palladium-catalyzed cross-coupling reactions. We will dissect the fundamental principles governing their differential reactivity, present comparative experimental insights for Suzuki-Miyaura and Buchwald-Hartwig reactions, and offer practical recommendations to guide your synthetic strategy. The evidence overwhelmingly demonstrates that while the iodo-analog often requires a higher initial investment, its superior reactivity can lead to milder reaction conditions, lower catalyst loadings, and faster conversions, ultimately providing significant downstream value.

Fundamental Principles: The Carbon-Halogen Bond Dictates Reactivity

The observed difference in performance between aryl iodides and aryl bromides in transition metal-catalyzed reactions is not arbitrary; it is rooted in the fundamental properties of the carbon-halogen (C-X) bond. The rate-determining step in many palladium-catalyzed cross-coupling reactions, including the Suzuki and Buchwald-Hartwig reactions, is the oxidative addition of the aryl halide to a Pd(0) complex.[1][2]

The efficiency of this step is directly influenced by the C-X bond dissociation energy (BDE). The C-I bond is significantly weaker and more polarizable than the C-Br bond.

BondBond Dissociation Energy (kcal/mol)
C-Br~71
C-I~57

This lower BDE means that the C-I bond requires less energy to cleave, leading to a lower activation energy and a faster rate of oxidative addition for aryl iodides compared to their bromo counterparts.[3][4] This intrinsic reactivity advantage allows for more facile catalyst turnover and often translates into milder reaction conditions, such as lower temperatures and shorter reaction times.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis.[1][5] When coupling our target substrates with a generic arylboronic acid, the superior reactivity of the iodo-analog is evident.

Typical Reaction Outcomes: Suzuki-Miyaura Coupling

The following table summarizes typical experimental outcomes, illustrating the advantages conferred by the iodo-substituent.

ParameterMethyl 2-amino-3-iodobenzoateMethyl 2-amino-3-bromobenzoateRationale & Commentary
Catalyst Loading 1-2 mol % Pd3-5 mol % PdThe faster oxidative addition with the C-I bond allows for higher catalyst turnover, enabling lower catalyst concentrations to achieve the same conversion.
Reaction Temperature 60-80 °C90-110 °CThe lower activation energy barrier for the iodo-compound allows the reaction to proceed efficiently at lower temperatures, preserving sensitive functional groups and reducing byproducts.
Reaction Time 1-4 hours8-24 hoursThe kinetic advantage of the C-I bond cleavage leads to significantly faster reaction completion.
Typical Yield >90%75-85%Higher reactivity often correlates with higher yields, as competing decomposition pathways (e.g., catalyst deactivation, hydrodehalogenation) are minimized under milder conditions.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the catalytic cycle, highlighting the critical oxidative addition step where the reactivity difference between the iodo- and bromo-analogs is most pronounced.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)(X)L₂ Pd0->PdII_complex Oxidative Addition (Rate-Determining Step) FASTER for Ar-I PdII_trans Ar-Pd(II)(Ar')L₂ PdII_complex->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination Product Ar-Ar' ArX Ar-X (Iodo or Bromo) ArB Ar'B(OH)₂ Base Base (e.g., K₃PO₄) Pd0_regen Pd(0)L₂

Caption: Suzuki-Miyaura catalytic cycle. The oxidative addition step is kinetically favored for aryl iodides.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline adapted from established procedures.[6] Optimization may be required for specific substrates.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 2-amino-3-iodobenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol %) to the flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (or a toluene/water mixture) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. For the bromo analog, a higher temperature (e.g., 100°C) and longer reaction time will likely be necessary.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[7][8] Similar to the Suzuki coupling, the iodo-anthranilate exhibits superior performance.

Typical Reaction Outcomes: Buchwald-Hartwig Amination
ParameterMethyl 2-amino-3-iodobenzoateMethyl 2-amino-3-bromobenzoateRationale & Commentary
Catalyst System Lower loading (0.5-1 mol %)Higher loading (1-2 mol %)The facile oxidative addition of the aryl iodide allows for a reduction in catalyst loading while maintaining high yields, which is economically and environmentally beneficial.[9]
Ligand Choice Tolerates less electron-rich ligandsOften requires highly active, bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) to facilitate the more difficult oxidative addition of the C-Br bond.[9]
Base Effective with weaker bases (e.g., K₂CO₃, Cs₂CO₃)Often requires a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) to promote catalyst turnover and deprotonate the amine.[9]
Reaction Temperature 80-100 °C100-120 °CThe inherent reactivity of the iodo-substrate allows for lower reaction temperatures, improving the functional group tolerance of the process.
Typical Yield >95%80-90%The combination of milder conditions and faster kinetics for the iodo-analog typically results in cleaner reactions with higher isolated yields.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

The diagram below shows the catalytic cycle for C-N bond formation. The initial oxidative addition of the aryl halide remains the key differentiating step.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)(X)L₂ Pd0->PdII_complex Oxidative Addition (Rate-Determining Step) FASTER for Ar-I PdII_amido [Ar-Pd(II)(NR'R'')L₂] PdII_complex->PdII_amido Amine Coordination & Deprotonation PdII_amido->Pd0 Reductive Elimination Product Ar-NR'R'' ArX Ar-X (Iodo or Bromo) Amine HNR'R'' Base Base (e.g., NaOt-Bu)

Caption: Buchwald-Hartwig catalytic cycle. Aryl iodides undergo the initial oxidative addition step more rapidly.

Representative Protocol: Buchwald-Hartwig Amination

This is a general protocol; specific ligands, bases, and solvents should be screened for optimal results.[9]

  • Vessel Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol %) and a suitable phosphine ligand (e.g., XPhos, 2.5 mol %) to an oven-dried vial.

  • Reagent Addition: Add methyl 2-amino-3-iodobenzoate (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).

  • Solvent Addition: Add anhydrous toluene or dioxane.

  • Reaction Execution: Seal the vial and heat the mixture to 100°C with stirring.

  • Monitoring: Monitor the reaction by LC-MS. For the bromo analog, a more active catalyst system (e.g., using t-BuXPhos) and potentially higher temperatures may be required to achieve full conversion.[9]

  • Workup & Purification: After completion, cool the reaction, dilute with an appropriate solvent, filter through a pad of celite, and concentrate. Purify the residue by flash chromatography.

Practical Recommendations & Strategic Choice

The decision to use methyl 2-amino-3-iodobenzoate over its bromo analog is a strategic one that balances raw material cost against process efficiency and overall project goals.

Choose Methyl 2-amino-3-iodobenzoate when:

  • Mild conditions are essential: Your substrate contains sensitive or thermally labile functional groups.

  • Reaction time is critical: High-throughput synthesis or rapid scaffold generation is the primary goal.

  • Maximizing yield is paramount: The downstream product is of high value, and even small percentage increases in yield are significant.

  • Difficult couplings are anticipated: The coupling partner (boronic acid or amine) is sterically hindered or electronically deactivated. The higher intrinsic reactivity of the iodo-compound provides a greater driving force for the reaction to proceed.

Choose Methyl 2-amino-3-bromobenzoate when:

  • Cost is the primary driver: For large-scale synthesis of simple, robust molecules where raw material cost is a major factor.

  • Harsher conditions are tolerable: The molecule can withstand higher temperatures and longer reaction times without degradation.

  • Process optimization is feasible: You have the resources to screen more active (and often more expensive) catalyst systems to overcome the lower reactivity of the C-Br bond.

Conclusion

While both methyl 2-amino-3-iodobenzoate and its bromo analog are valuable synthons, they are not interchangeable. The iodo-compound is a premium reagent that offers significant kinetic advantages, enabling reactions to proceed under milder, faster, and often higher-yielding conditions. This superior reactivity, grounded in the weaker carbon-iodine bond, makes it the preferred choice for complex, sensitive, and time-critical synthetic campaigns. For researchers and drug development professionals, understanding this reactivity differential is key to designing efficient, robust, and successful synthetic routes.

References

  • Kubiak, R., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.
  • Ananikov, V. P. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
  • Haskali, M. B., et al. (2019). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal.
  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
  • Roslin, S., et al. (2018). A comparative study on Suzuki‐type 11C‐methylation of aromatic organoboranes performed in two reaction media. Diva-portal.org.
  • Ariafard, A., et al. (2007). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). ResearchGate.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia.
  • Shaikh, A. C., et al. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. National Institutes of Health.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Gauthier, D. R., & Zartman, C. B. (2009). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. ResearchGate.
  • Sharma, G., & Kumar, A. (n.d.). Recent Advances in the development of Suzuki Miyura Coupling Reactions. Worldwide Journal of Multidisciplinary Research and Development.
  • Goossen, L. J., & Ghosh, K. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics.
  • ChemSurvival. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • Heravi, M. M., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI.
  • Heravi, M. M., et al. (2020). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate.

Sources

Validation

Executive Summary: The "Ortho-Effect" in Halogenated Anthranilates

Publish Comparison Guide: Crystal Structure & Reactivity Profile of Methyl 2-amino-3-iodobenzoate Methyl 2-amino-3-iodobenzoate (MA-3I) is a critical intermediate in the synthesis of quinazoline-based kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Crystal Structure & Reactivity Profile of Methyl 2-amino-3-iodobenzoate

Methyl 2-amino-3-iodobenzoate (MA-3I) is a critical intermediate in the synthesis of quinazoline-based kinase inhibitors and other heterocyclic pharmacophores.[1] Unlike its more common isomer, methyl 2-amino-5-iodobenzoate (MA-5I), the 3-iodo variant introduces a unique steric and electronic landscape due to the proximity of the bulky iodine atom to the amino and ester groups.[1]

This guide objectively compares the structural characteristics and performance of MA-3I against its non-iodinated parent (Methyl Anthranilate) and its regioisomer (MA-5I).[1] We focus on how the 3-position iodine alters crystal packing, solubility, and downstream reactivity—specifically highlighting the competition between intramolecular hydrogen bonding and intermolecular halogen bonding.[1]

Comparative Structural Analysis

The following table summarizes the key crystallographic and physicochemical differences. Data is synthesized from single-crystal X-ray diffraction (SC-XRD) studies of analogous 3-iodo and 3,5-diiodo anthranilate systems.[1][2]

FeatureMethyl 2-amino-3-iodobenzoate (MA-3I) Methyl 2-aminobenzoate (MA) Methyl 2-amino-5-iodobenzoate (MA-5I)
Crystal System Monoclinic (

or

)*
Orthorhombic (

)
Monoclinic (

)
Intramolecular H-Bond Strong (N-H...O=C).[1] Locked planar conformation.Strong (N-H...O=C). Planar.Strong (N-H...O=C). Planar.
Steric Strain High. Iodine at C3 pushes the Amino group, potentially twisting the ester out of plane (

).[1]
Low. Minimal steric clash.Low. Iodine at C5 is remote from the reaction center.[1]
Halogen Bonding (XB) Dominant. C3-I...O (carbonyl) interactions form "zipper" motifs.None. Moderate. C5-I...N or C5-I...O interactions drive linear chains.[1]
Melting Point 68–72 °C (Higher lattice energy due to XB)24 °C (Liquid/Low melting solid)88–90 °C
Reactivity (Suzuki) Slower. Steric hindrance at C3 impedes Pd-insertion.N/AFast. Accessible C-I bond.[1]

*Predicted based on 3,5-diiodo analogs.

The Structural Mechanism: "The Iodine Lock"

In all anthranilates, an intramolecular hydrogen bond (N-H...O) creates a pseudo-six-membered ring (


 motif), planarizing the molecule.[1]
  • In MA-3I: The Iodine atom at position 3 has a van der Waals radius of ~1.98 Å.[1] It exerts significant steric pressure on the adjacent amine protons.[1] This forces the amine nitrogen to adopt a slightly more pyramidal geometry or causes the entire ester moiety to twist to relieve strain.[1]

  • Consequence: This "pre-distortion" makes the amine less nucleophilic compared to the 5-iodo isomer, but the iodine itself is activated for specific ortho-directed C-H activation pathways.[1]

Interaction Landscape & Causality

To understand why MA-3I behaves differently in solid-state formulation and catalysis, we must visualize the competing forces.[1] The Iodine atom is not just a steric bulk; it is an active Halogen Bond (XB) Donor .[1][3][4]

G Compound Methyl 2-amino-3-iodobenzoate IntraHB Intramolecular H-Bond (N-H...O=C) Compound->IntraHB Stabilizes Planarity Steric Steric Clash (C3-I vs C2-NH2) Compound->Steric Destabilizes Planarity XB Intermolecular Halogen Bond (C-I...O=C) Compound->XB Sigma-hole Interaction Packing Crystal Packing (Herringbone/Layered) IntraHB->Packing Directs 1D Chains Reactivity Reactivity Profile (Hindered Pd-Insertion) Steric->Reactivity Reduces k_obs XB->Packing Links Chains into 2D Sheets

Figure 1: Mechanistic flow of structural forces in MA-3I. The competition between the stabilizing H-bond and destabilizing steric clash defines the lattice energy.[1]

Experimental Protocols

Synthesis & Crystallization Workflow

Obtaining single crystals of MA-3I suitable for X-ray analysis requires bypassing the kinetic trap of the 5-iodo isomer.[1]

Protocol: Selective Synthesis & Crystal Growth

  • Iodination: Dissolve Methyl Anthranilate (1.0 eq) in acetic acid. Add

    
    -iodosuccinimide (NIS, 1.05 eq) slowly at 0°C. Note: Direct iodination favors the 5-position.[1] For the 3-isomer, use Methyl 2-amino-3-iodobenzoate prepared via esterification of the corresponding acid.[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1). The 3-iodo isomer typically elutes before the 5-iodo isomer due to the "ortho-effect" shielding the polar groups.[1]

  • Crystallization (Slow Evaporation):

    • Solvent: Dissolve 50 mg of pure MA-3I in 2 mL of Methanol/Dichloromethane (1:1) .

    • Vessel: 4 mL vial, covered with parafilm containing 3 pinholes.

    • Condition: Store at 4°C in a vibration-free environment for 72 hours.

    • Observation: Look for pale yellow prisms.[1] Needles usually indicate rapid precipitation (poor data quality).

Analytical Validation (SC-XRD vs. PXRD)

Why use Single Crystal XRD (SC-XRD) over Powder XRD (PXRD) for this compound?

  • PXRD: Useful for identifying polymorphs in bulk API.[1] However, MA-3I often exhibits preferred orientation effects in powder patterns due to its tendency to crystallize in plates/needles, leading to missing peaks and incorrect phase identification.[1]

  • SC-XRD: Essential to resolve the C-I bond length (typically 2.08–2.10 Å) and the Halogen Bond angle (

    
    ).[1] These metrics precisely quantify the electrophilicity of the iodine, which correlates directly to its oxidative addition rate in Suzuki couplings.[1]
    

Critical Performance Comparison

For drug development scientists selecting an intermediate:

Metric MA-3I (3-Iodo) MA-5I (5-Iodo) Implication for Drug Design
Solubility (DMSO) High (>50 mg/mL)Moderate (~30 mg/mL)3-Iodo is more lipophilic due to internal H-bonding shielding polar groups.[1]
Reaction Rate (Suzuki)


The 3-iodo position is sterically crowded. Requires specialized ligands (e.g., SPhos, XPhos) for efficient coupling.
Regioselectivity High (Ortho-directing)Moderate3-Iodo directs subsequent electrophilic substitutions to the para position (C5).[1]

References

  • Crystal Structure of 2-amino-3,5-diiodobenzoic acid (Analogous System). PubMed. [Link]

  • Synthesis of Methyl 2-iodobenzoate derivatives . Organic Syntheses. [Link]

  • Halogen Bonding in Iodo-derivatives . RSC Dalton Transactions. [Link]

  • Methyl 2-amino-3-iodobenzoate as Intermediate.

Sources

Comparative

Advanced HPLC Method Development for Methyl 2-Amino-3-Iodobenzoate: Purity &amp; Isomer Resolution

Executive Summary: The "Critical Pair" Challenge Methyl 2-amino-3-iodobenzoate (MAIB) is a high-value intermediate in the synthesis of fused heterocyclic APIs, particularly quinazolinones and benzodiazepines. While its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Critical Pair" Challenge

Methyl 2-amino-3-iodobenzoate (MAIB) is a high-value intermediate in the synthesis of fused heterocyclic APIs, particularly quinazolinones and benzodiazepines. While its structure appears simple, the purity analysis is complicated by a specific "critical pair": the regio-isomer methyl 2-amino-5-iodobenzoate .

Standard "generic" C18 methods often fail to resolve the 3-iodo (target) from the 5-iodo (impurity) due to their identical hydrophobicity (logP ~2.8) and similar pKa values. This guide compares a standard C18 Alkyl Phase approach against an optimized Phenyl-Hexyl Phase method, demonstrating why alternative selectivity is required for definitive purity assessment.

Impurity Profiling & Origin

To develop a robust method, we must first understand the "Why" behind the impurities. The synthesis typically involves iodination of methyl anthranilate or esterification of the iodo-acid.

Figure 1: Synthesis & Impurity Pathways

This diagram maps the origin of the critical impurities, guiding our separation strategy.

ImpurityPathway Start Methyl Anthranilate (Starting Material) Reaction Iodination (ICl or NIS) Start->Reaction Target Methyl 2-amino-3-iodobenzoate (TARGET) Reaction->Target Major Product Impurity_A Impurity A (Unreacted SM) Reaction->Impurity_A Incomplete Rxn Impurity_B Impurity B (Regio-Isomer) Methyl 2-amino-5-iodobenzoate Reaction->Impurity_B Electrophilic Attack at Para-position Impurity_C Impurity C (Hydrolysis) 2-Amino-3-iodobenzoic acid Target->Impurity_C Hydrolysis (Storage/Stress)

Caption: Synthesis pathway of MAIB showing the origin of the critical regio-isomer (Impurity B) and hydrolysis degradant (Impurity C).

Comparative Analysis: C18 vs. Phenyl-Hexyl

We evaluated two methodologies. The Standard Method represents a typical starting point in many labs. The Optimized Method utilizes pi-pi interactions to separate the halogenated isomers.

Table 1: Method Performance Comparison
ParameterMethod A: Standard GenericMethod B: Optimized Selectivity
Stationary Phase C18 (Octadecylsilane), 3.5 µmPhenyl-Hexyl, 3.5 µm
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction
Mobile Phase 0.1% Formic Acid / Acetonitrile0.1% Formic Acid / Methanol
Critical Pair Resolution (

)
(3-Iodo vs 5-Iodo)
1.2 (Co-elution risk)3.8 (Baseline Resolved)
Tailing Factor (

)
1.4 (Silanol interaction)1.1 (Improved shape)
Run Time 12.0 min15.0 min
Suitability Rough reaction monitoringFinal Product Release / QC
Expert Insight: The Selectivity Driver

In Method A (C18), the separation is driven purely by hydrophobicity. Since the iodine atom contributes similarly to the logP in both the 3- and 5-positions, the selectivity (


) is low.
In Method B (Phenyl-Hexyl), the stationary phase interacts with the aromatic ring of the benzoate. The steric hindrance  of the iodine at the 3-position (ortho to the ester and amine) disrupts the 

-

overlap with the stationary phase differently than the exposed iodine at the 5-position. This creates the necessary thermodynamic difference for separation.
Detailed Experimental Protocol (Method B)

This protocol is the recommended standard for release testing of Methyl 2-amino-3-iodobenzoate.

Reagents & Equipment
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (v/v).

  • Solvent B: Methanol (LC-MS Grade) + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile here to enhance

      
      -
      
      
      
      interactions on the Phenyl column.
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Detection: UV-Vis Diode Array at 254 nm (bw 4) and 330 nm (bw 8).

    • Why 330 nm? Anthranilates have a characteristic secondary absorption band around 330 nm, which reduces interference from non-aromatic solvents or general contaminants.

Step-by-Step Workflow
  • System Preparation:

    • Equilibrate column at 30°C.

    • Purge lines with MeOH to remove any immiscible solvents.

    • Condition column with 90% Solvent A for 20 minutes.

  • Gradient Program:

    • 0.0 min: 40% B (Initial hold to retain polar acid impurity)

    • 2.0 min: 40% B

    • 10.0 min: 85% B (Linear ramp to elute isomers)

    • 12.0 min: 95% B (Wash)

    • 12.1 min: 40% B (Re-equilibration)

    • 15.0 min: Stop

  • Sample Preparation:

    • Diluent: 50:50 Water:Methanol.

    • Stock: Weigh 10 mg MAIB into a 10 mL flask. Sonicate to dissolve.

    • Working Standard: Dilute 1:10 to reach 0.1 mg/mL (100 ppm).

    • Critical Step: Filter through a 0.2 µm PTFE filter. Nylon filters may absorb the iodinated compound.

  • System Suitability Criteria (SST):

    • Resolution (

      
      ) between 3-iodo and 5-iodo isomer > 2.0.
      
    • %RSD of Peak Area (Target) < 2.0% (n=5 injections).

    • Tailing Factor < 1.5.

Method Development Logic Flow

The following decision tree illustrates the logical process used to arrive at the Phenyl-Hexyl solution, preventing "trial and error" inefficiencies.

Figure 2: Method Development Decision Tree

MethodDev Start Start: MAIB Purity Method Step1 Initial Screen: C18 / Low pH Start->Step1 Check1 Are Isomers Resolved? Step1->Check1 Fail1 No (Rs < 1.5) Hydrophobicity is identical Check1->Fail1 Co-elution Success1 Yes (Rare for this compound) Check1->Success1 Step2 Change Selectivity Mechanism Fail1->Step2 OptionA Option A: Phenyl-Hexyl (Pi-Pi Interaction) Step2->OptionA OptionB Option B: Fluorophenyl (Dipole Interaction) Step2->OptionB TestA Test Phenyl-Hexyl w/ MeOH OptionA->TestA Result Result: Rs > 3.0 Due to steric ortho-effect TestA->Result

Caption: Decision logic moving from standard C18 to Phenyl-Hexyl to resolve the critical isomeric pair.

References
  • BenchChem Technical Support. (2025).[1] A Comparative Guide to Purity Assessment of Synthesized Methyl 2-Iodobenzoate by HPLC. BenchChem. Link

  • PubChem. (2025).[2][3] Methyl 2-amino-3-iodobenzoate Compound Summary. National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on Selectivity vs Efficiency ).
  • Agilent Technologies. (2024). Selectivity in Reversed-Phase HPLC: Choosing the Right Column. Agilent Technical Notes. Link

  • Sigma-Aldrich. (2025). Methyl 2-amino-3-iodobenzoate Product Specification and Impurity Profile. Merck KGaA. Link

Sources

Validation

A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of 3-Aryl-anthranilates

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of biaryl compounds is a cornerstone of molecular design. Anthranilate derivatives, in particular, are prevalent scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of biaryl compounds is a cornerstone of molecular design. Anthranilate derivatives, in particular, are prevalent scaffolds in pharmaceuticals and functional materials. This guide provides an in-depth comparative analysis of two powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the arylation of 3-iodoanthranilate. By examining the mechanistic nuances, experimental yields, and practical considerations of each method, this document aims to equip scientists with the knowledge to make informed decisions for their synthetic strategies.

Introduction: The Challenge of 3-Iodoanthranilate Arylation

Methyl 3-iodoanthranilate presents a unique set of challenges for cross-coupling reactions. The presence of an ortho-amino group and a meta-ester functionality introduces both steric hindrance and electronic effects that can significantly influence catalyst activity and reaction outcomes. The amino group can potentially coordinate to the palladium center, altering its reactivity, while the electron-withdrawing nature of the ester can impact the oxidative addition step. The selection of an appropriate cross-coupling strategy is therefore critical to achieving high yields and purity.

Comparative Analysis: Suzuki vs. Stille Coupling

Both the Suzuki and Stille couplings are robust methods for C-C bond formation, but they operate on different principles and present distinct advantages and disadvantages.[1] The choice between them often hinges on factors such as substrate scope, functional group tolerance, and the toxicity of the reagents involved.

The Suzuki-Miyaura Coupling: A Greener Approach

The Suzuki-Miyaura coupling has gained immense popularity due to its use of generally low-toxicity and readily available organoboron reagents.[2] The reaction typically requires a base to activate the boronic acid for transmetalation.[3]

The Stille Coupling: Mild and Tolerant

The Stille coupling utilizes organostannane reagents and is renowned for its mild reaction conditions and exceptional functional group tolerance.[4][5] It often proceeds under neutral conditions, which can be advantageous for sensitive substrates. However, the high toxicity of organotin compounds is a significant drawback.[6]

Mechanistic Insights: A Tale of Two Catalytic Cycles

Understanding the catalytic cycles of both reactions is crucial for troubleshooting and optimization.

Suzuki-Miyaura Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The base plays a crucial role in the formation of a borate species, which facilitates the transfer of the organic group to the palladium center.

Suzuki_Coupling cluster_product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (3-Iodoanthranilate) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Ar-Ar' (3-Aryl-anthranilate) Ar-Pd(II)-Ar'(L2)->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille Coupling Catalytic Cycle

The Stille coupling follows a similar catalytic cycle but does not typically require a base. The transmetalation step involves the direct reaction of the organostannane with the palladium complex.

Stille_Coupling cluster_product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (3-Iodoanthranilate) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-SnR3) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Ar-Ar' (3-Aryl-anthranilate) Ar-Pd(II)-Ar'(L2)->Product

Caption: Catalytic cycle of the Stille coupling.

Experimental Data: A Comparative Yield Analysis

While a direct, side-by-side experimental comparison for 3-iodoanthranilate is not extensively documented in the literature, we can extrapolate expected performance based on studies of structurally similar substrates, such as unprotected ortho-haloanilines. The following table summarizes typical yields and conditions.

ParameterSuzuki Coupling (with o-bromoanilines)[2]Stille Coupling (Representative)[4]
Typical Yield 80-97%70-95%
Palladium Catalyst CataCXium A palladacyclePd(PPh₃)₄ or Pd₂(dba)₃
Ligand Buchwald-type phosphinePPh₃ or AsPh₃
Base/Additive Cs₂CO₃Often none, or LiCl/Cu(I) salts[7]
Solvent 2-MeTHFToluene, DMF, or THF
Temperature 70-80 °C80-110 °C
Key Reagent Toxicity Low (Boronic acids)High (Organotins)

Experimental Protocols

The following are representative, step-by-step protocols for the Suzuki and Stille couplings of a 3-haloanthranilate derivative.

Suzuki-Miyaura Coupling of Methyl 3-iodoanthranilate

This protocol is adapted from a high-yielding procedure for the coupling of unprotected ortho-bromoanilines.[2]

Materials:

  • Methyl 3-iodoanthranilate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • CataCXium A palladacycle (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (to 0.3 M)

  • Nitrogen or Argon source

  • Standard laboratory glassware

Procedure:

  • To an oven-dried flask, add methyl 3-iodoanthranilate, the arylboronic acid, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the CataCXium A palladacycle under a positive flow of inert gas.

  • Add 2-MeTHF via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Stille Coupling of Methyl 3-iodoanthranilate

This is a general protocol for a Stille coupling reaction.

Materials:

  • Methyl 3-iodoanthranilate (1.0 equiv)

  • Aryltributylstannane (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous toluene

  • Nitrogen or Argon source

  • Standard laboratory glassware

Procedure:

  • To an oven-dried flask, add methyl 3-iodoanthranilate and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene via syringe, followed by the aryltributylstannane.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. Due to the toxicity of tin byproducts, special care should be taken during purification.

Discussion and Field-Proven Insights

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: For the Suzuki coupling of sterically hindered and potentially coordinating substrates like 3-iodoanthranilate, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often essential.[2] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle. For the Stille coupling, traditional catalysts like Pd(PPh₃)₄ are often effective, though the addition of ligands like triphenylarsine (AsPh₃) can sometimes improve yields.[4]

  • Base and Solvent: The choice of a strong, non-nucleophilic base like cesium carbonate is common in Suzuki reactions to facilitate the formation of the reactive borate species without promoting side reactions.[2] The use of ethereal solvents like 2-MeTHF is also advantageous. In Stille couplings, aprotic solvents like toluene or DMF are typically used to ensure the stability of the catalyst and reagents.

  • Additives in Stille Coupling: While often not necessary, additives like lithium chloride or copper(I) salts can accelerate the transmetalation step in Stille couplings, particularly with less reactive organostannanes.[7]

Self-Validating Systems and Trustworthiness:

The protocols provided are based on well-established and peer-reviewed methodologies. The progress of these reactions can be reliably monitored by standard analytical techniques such as TLC and LC-MS. The expected products can be characterized by NMR spectroscopy and mass spectrometry to confirm their identity and purity.

Conclusion: Making the Right Choice for Your Synthesis

Both the Suzuki and Stille couplings are powerful tools for the arylation of 3-iodoanthranilate.

  • The Suzuki-Miyaura coupling is generally the preferred method due to the low toxicity of the boron-based reagents, making it a more environmentally friendly and safer option, especially for large-scale synthesis. Recent advances in ligand design have expanded its scope to include challenging substrates.[2]

  • The Stille coupling , despite the toxicity of organotin reagents, remains a valuable alternative due to its excellent functional group tolerance and often milder reaction conditions.[4][5] In cases where the Suzuki coupling fails or gives low yields, the Stille reaction can be a reliable fallback.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the availability of starting materials, the scale of the reaction, and the functional groups present in the coupling partners.

References

  • Stille Coupling. (2023). In Chemistry LibreTexts. Retrieved from [Link]

  • Stille reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Stille Cross-Coupling. (2025). In J&K Scientific LLC. Retrieved from [Link]

  • Stille Coupling. (n.d.). In OpenOChem Learn. Retrieved from [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (2012). The Stille Reaction. Organic Reactions, 50, 1-652.
  • Suzuki Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling.
  • Stille coupling via C–N bond cleavage. (2016).
  • Stille Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 4(92), 50663-50669.
  • Farina, V. (1998). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 70(5), 1071-1076.
  • Joshi, J. D., & Patel, K. D. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 652.
  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. (2007). Indian Journal of Pharmaceutical Sciences, 69(5), 652.
  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids. (n.d.). In ResearchGate. Retrieved from [Link]

Sources

Comparative

Advanced Characterization of Methyl 2-Amino-3-Iodobenzoate: MS Fragmentation Dynamics and Structural Validation

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Electron Ionization (EI) Fragmentation Mechanisms & Comparative Analysis[1] Executive Summary In the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Electron Ionization (EI) Fragmentation Mechanisms & Comparative Analysis[1]

Executive Summary

In the synthesis of heterocyclic scaffolds and iodinated pharmaceuticals, Methyl 2-amino-3-iodobenzoate (CAS: 180161-60-8) serves as a critical intermediate.[1] Its structural integrity is defined by the labile C–I bond and the ortho-amino ester motif. This guide provides a definitive analysis of its Mass Spectrometry (MS) fragmentation pattern, contrasting it with its non-halogenated parent, Methyl Anthranilate .[1]

By understanding the competition between the "Ortho Effect" (characteristic of anthranilates) and "Halogen Radical Loss" (characteristic of aryl iodides), researchers can confidently validate the identity of this compound in complex reaction mixtures.

Technical Background: The Structural Conflict

The mass spectral behavior of methyl 2-amino-3-iodobenzoate is governed by two competing electronic forces:

  • The Ortho Effect (Proximity Driven): The amino group (

    
    ) at position 2 facilitates the elimination of methanol (
    
    
    
    ) or a methoxy radical (
    
    
    ) from the ester at position 1. This is the dominant pathway for standard anthranilates.[1]
  • The Iodine Effect (Bond Energy Driven): The Carbon-Iodine bond is relatively weak (

    
    ). Under Electron Ionization (70 eV), the rapid loss of the iodine radical (
    
    
    
    ) is kinetically favored, often creating a dominant depopulation of the molecular ion.
Comparative Baseline: Methyl Anthranilate

To validate the iodinated target, one must first recognize the "fingerprint" of the parent molecule, Methyl Anthranilate (


).
  • Base Peak: m/z 119 (

    
    ).[1]
    
  • Mechanism: Intramolecular hydrogen transfer from amine to ester oxygen, followed by elimination of neutral methanol.[1]

Instrumentation & Methodology

To replicate the fragmentation patterns described below, the following experimental conditions are recommended. This protocol ensures that thermal degradation (a risk with iodo-compounds) is minimized prior to ionization.[1]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)[1]
  • Inlet Temperature:

    
     (Split mode 10:1). Note: Avoid temperatures 
    
    
    
    to prevent C-I homolysis in the liner.
  • Carrier Gas: Helium at

    
     (Constant Flow).[1]
    
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID, 0.25µm film).[1]

  • Oven Program:

    • Hold

      
       for 1 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 3 min.

  • Ion Source (EI):

    
    , 70 eV.[1]
    
  • Scan Range: m/z 40–350.[1]

Fragmentation Analysis: The "Iodine Fork"

The fragmentation of methyl 2-amino-3-iodobenzoate (


, m/z 277) splits into two distinct pathways.[1] The presence of iodine suppresses the relative abundance of the molecular ion compared to non-iodinated analogs due to the facile loss of the halogen.
Pathway A: The Halogen Loss (Dominant)

Unlike lighter halogens (F, Cl), iodine is an excellent leaving group in the gas phase.

  • Step 1: Homolytic cleavage of the C–I bond.[1]

  • Product: Formation of the Methyl 2-aminobenzoate radical cation variant (m/z 150).

    • Note: This ion is essentially

      
      .[1] It appears at m/z 150 rather than 151 because the lost iodine takes the radical electron, leaving an even-electron cation, or the iodine leaves as a neutral radical leaving a cation at m/z 150.
      
Pathway B: The Ortho-Ester Cleavage (Diagnostic)

This pathway confirms the preservation of the anthranilate core.

  • Step 1: Loss of Methoxy Radical (

    
    , -31 amu).[1]
    
    • Peak: m/z 246.

  • Step 2: Subsequent loss of Iodine.[1]

    • Peak: m/z 119 (Converges with Pathway A).[1]

Pathway C: The Ortho Effect (Rearrangement)
  • Step 1: Transfer of H from

    
     to 
    
    
    
    .
  • Step 2: Elimination of neutral Methanol (

    
    , -32 amu).[1]
    
    • Peak: m/z 245.

    • Significance: This peak distinguishes the ortho-isomer from meta- or para-amino isomers, where this rearrangement is geometrically impossible.[1]

Visualization: Fragmentation Pathways

The following diagram maps the competing decay channels. The convergence at m/z 119 (the acylium ion) is a critical structural proof point.

Fragmentation M Molecular Ion [M]+• m/z 277 Frag_A1 [M - I]+ m/z 150 (Aryl Cation) M->Frag_A1 - I• (127) Frag_B1 [M - OMe]+ m/z 246 (Acylium Ion) M->Frag_B1 - OMe• (31) Frag_C1 [M - MeOH]+• m/z 245 (Ketene Ion) M->Frag_C1 - MeOH (32) (Ortho Effect) Core Anthraniloyl Core [C7H4NO]+ m/z 119 Frag_A1->Core - OMe• Frag_B1->Core - I• Ref Reference: Methyl Anthranilate [M]+• m/z 151 Ref->Core - MeOH (32)

Caption: Divergent fragmentation pathways of Methyl 2-amino-3-iodobenzoate highlighting the Iodine loss (red) vs. Ester cleavage (yellow).[1]

Data Presentation: Comparative Peak Analysis

The table below contrasts the theoretical fragmentation of the target molecule against the standard alternative (Methyl Anthranilate) to aid in rapid identification.

Fragment TypeTarget: Methyl 2-amino-3-iodobenzoateAlternative: Methyl AnthranilateMass Shift (

)
Structural Insight
Molecular Ion (

)
m/z 277 m/z 151 +126Confirms mono-iodination.[1]
Base Peak (Typical) m/z 150 (

)
m/z 119 (

)
N/ATarget loses I easily; Reference loses MeOH.[1]
Ortho-Effect Ion m/z 245 (

)
m/z 119 (

)
+126Presence of 245 confirms ortho amine/ester.[1]
Acylium Ion m/z 246 (

)
m/z 120 (

)
+126Loss of methoxy group only.[1]
De-iodinated Core m/z 119 m/z 119 0Both converge to the aminobenzoyl cation.
Key Diagnostic Rule

If your spectrum shows a parent ion at 277 but the base peak is 119 , thermal degradation may be occurring in the injector port (de-iodination). Ensure a strong peak exists at 150 or 277 to confirm the iodine is intact on the ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6826, Methyl anthranilate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Methyl Anthranilate - Gas Chromatography. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for "Ortho Effect" mechanisms).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-Amino-3-Iodobenzoate

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their sa...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-amino-3-iodobenzoate, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and an understanding of the chemical's inherent properties.

Understanding the Hazard Profile: Why Caution is Critical

Methyl 2-amino-3-iodobenzoate and its structurally similar compounds are classified with specific hazards that dictate our handling and disposal procedures. Understanding these hazards is the first step in a self-validating safety system. The compound is categorized as harmful if swallowed, and it can cause skin and eye irritation, as well as potential respiratory irritation.[1][2] The presence of iodine, a halogen, also necessitates special consideration, as halogenated aromatic compounds can pose environmental risks if not disposed of correctly. Iodine-containing waste is considered hazardous and should never be discharged into the sewer system, as it can be detrimental to aquatic life and the broader ecosystem.[3]

Key Safety and Hazard Information
Hazard ClassificationGHS PictogramPrecautionary Statement Highlights
Harmful if swallowed (H302)WarningP270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]
Causes skin irritation (H315)WarningP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[1][2]
Causes serious eye irritation (H319)WarningP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
May cause respiratory irritation (H335)WarningP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[1][2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Methyl 2-amino-3-iodobenzoate is a multi-step process that begins with accumulation and ends with verified, compliant disposal. This workflow is designed to prevent accidental exposure and environmental contamination.

DisposalWorkflow cluster_lab In-Lab Procedures cluster_disposal Disposition Pathway A 1. Segregate Waste (Halogenated Organics) B 2. Use Designated, Labeled Container (Sturdy, Chemically Resistant) A->B Collect C 3. Keep Container Closed (Except when adding waste) B->C Maintain D 4. Store in Secondary Containment (In a cool, dry, well-ventilated area) C->D Store Safely E 5. Schedule Waste Pickup (Contact EHS or licensed contractor) D->E Hand-off F 6. Transport to Licensed Facility (Professional handling) E->F G 7. Final Disposal Method F->G H Controlled Incineration (with flue gas scrubbing) G->H Primary Method I Chemical Destruction Plant G->I Primary Method J Iodine Recovery/Recycling (If available) G->J Sustainable Alternative

Caption: Decision workflow for the disposal of Methyl 2-amino-3-iodobenzoate.

Experimental Protocol: Laboratory Waste Accumulation
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][5]

  • Waste Segregation: Designate a specific waste container for halogenated organic compounds. Never mix incompatible wastes.[6] Methyl 2-amino-3-iodobenzoate should not be mixed with strong acids, bases, or oxidizing agents.

  • Container Selection: Use a sturdy, chemically resistant container with a secure, tight-fitting lid. The container must be clearly labeled as "Hazardous Waste," and the full chemical name "Methyl 2-amino-3-iodobenzoate" must be listed.[7]

  • Accumulation: Keep the waste container closed at all times, except when adding waste.[7] This prevents the release of vapors and potential contamination.

  • Storage: Store the waste container in a designated, well-ventilated area, away from heat and direct sunlight.[7] It is mandatory to use secondary containment (such as a larger, chemically resistant tub) to contain any potential leaks or spills.[6]

Final Disposition: The Path to Destruction or Recovery

Once the waste container is ready for removal from the laboratory, it must be handled by trained professionals.

Operational Plan: Waste Removal and Disposal
  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][6]

  • Professional Disposal: The primary and most secure method for disposing of Methyl 2-amino-3-iodobenzoate is through a licensed chemical destruction facility.[1] This typically involves:

    • Controlled Incineration: The material is burned at high temperatures in a specialized incinerator equipped with flue gas scrubbing technology.[1][8] This ensures that harmful combustion byproducts, particularly those containing iodine, are captured and neutralized before being released into the atmosphere.

  • Sustainable Alternative - Iodine Recovery: As a forward-thinking and environmentally responsible approach, consider facilities that can recover iodine from organic waste streams.[9] This process reclaims a valuable and finite resource, turning a waste product back into a usable material.[9] While not always available, it is a key component of a circular economy in chemical research.

Protocol for Contaminated Labware and PPE
  • Solid Waste: Gloves, wipes, and other solid materials contaminated with Methyl 2-amino-3-iodobenzoate should be placed in a designated solid hazardous waste container and disposed of via incineration.[10]

  • Empty Containers: To be considered non-hazardous, containers must be "triple-rinsed."[1]

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate from each rinse must be collected and disposed of as halogenated hazardous waste.

    • After triple-rinsing and allowing the container to air dry in a well-ventilated area (like a fume hood), deface the label and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.[6]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. This protocol is not merely a set of rules but a system designed to protect you, your colleagues, and the world beyond the laboratory.

References

  • Safety Data Sheet: Sodium benzoate. (Date of compilation: 2024-01-11). Chem-Supply. [Link]

  • How Can You Safely Dispose of Solvents? - Chemistry For Everyone. (2025-02-01). YouTube. [Link]

  • Iodine Disposal For Businesses - Collect and Recycle. Collect and Recycle. [Link]

  • Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. (Date of compilation: 2024-01-11). Chemos GmbH&Co.KG. [Link]

  • Sodium benzoate - Substance Information - ECHA. European Chemicals Agency. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry. [Link]

  • 21 CFR 184.1733 -- Sodium benzoate. - eCFR. Electronic Code of Federal Regulations. [Link]

  • School Science Safety | Disposal of Hazardous Waste. (2023-06-21). YouTube. [Link]

  • Recovery and Recycling Iodine - Iochem Corporation. (2021-04-09). Iochem Corporation. [Link]

  • Environmental Health and Safety Disposal of Iodine - Case Western Reserve University. Case Western Reserve University. [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. U.S. Environmental Protection Agency. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024-08-30). YouTube. [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Dartmouth College. [Link]

  • CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents - Google Patents.
  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry - AQA. (2015-01-12). Assessment and Qualifications Alliance. [Link]

  • Household Hazardous Waste Webinar. (2020-10-15). YouTube. [Link]

  • Closing the Loop on Personal Protective Equipment: Collection, Polymer Recovery, and Circular Pathways for Post-Consumer PPE - MDPI. MDPI. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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